molecular formula C12H22N2O2 B570607 Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1216936-29-6

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B570607
CAS No.: 1216936-29-6
M. Wt: 226.32
InChI Key: YQZFKXWWUMMHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFKXWWUMMHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719158
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216936-29-6
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a valuable spirocyclic diamine building block in medicinal chemistry and drug discovery.[1][2] Its rigid three-dimensional structure is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a seven-step synthesis for this compound, designed for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a seven-step reaction sequence.[1][3] The process begins with a multi-component reaction to form a key intermediate, followed by reduction, tosylation, cyclization, another reduction, Boc protection, and a final debenzylation to yield the target compound.

Experimental Protocols

Step 1: Synthesis of Compound 2

In the first step, a reaction between Compound 1 (a protected piperidone derivative), ethyl malonate, and ammonium acetate is carried out.[1][3]

  • Reaction: Compound 1 (1 equivalent) is dissolved in ethanol. Ammonium acetate is added, and the mixture is heated. Ethyl malonate is then added dropwise, and the reaction is refluxed.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude product is neutralized with 1N sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.[1][3]

Step 2: Synthesis of Compound 3

Compound 2 is reduced using lithium borohydride in tetrahydrofuran.[1][3]

  • Reaction: Compound 2 (1 equivalent) is dissolved in tetrahydrofuran and cooled to 0°C. Lithium borohydride (1.5 equivalents) is added in portions. The reaction is stirred for a specified period.

Step 3: Synthesis of Compound 4

The hydroxyl groups of Compound 3 are tosylated using p-toluenesulfonyl chloride in dichloromethane.[1]

  • Reaction: Compound 3 is reacted with p-toluenesulfonyl chloride in dichloromethane.

Step 4: Synthesis of Compound 5

An intramolecular cyclization of Compound 4 is achieved using cesium carbonate in acetonitrile.[1]

  • Reaction: Compound 4 is treated with cesium carbonate in acetonitrile to facilitate ring closure.

Step 5: Synthesis of Compound 6

The carbonyl group in Compound 5 is reduced using magnesium chips in methanol.[1]

  • Reaction: Compound 5 undergoes reduction with magnesium in methanol.

Step 6: Synthesis of Compound 7

The secondary amine of Compound 6 is protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane.[1]

  • Reaction: Compound 6 is reacted with Boc anhydride in dichloromethane.

Step 7: (Compound 8)

The final step involves the removal of a protecting group via hydrogenation using palladium on carbon in methanol to yield the target compound.[1]

  • Reaction: Compound 7 is hydrogenated in the presence of palladium on carbon in methanol.

Data Presentation

The following table summarizes the reaction conditions for the synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Formation of Compound 2Ethyl malonate, Ammonium acetateEthanol25-80541
2Reduction to Compound 3Lithium borohydrideTetrahydrofuran0-702.5-
3Tosylation to Compound 4p-Toluenesulfonyl chlorideDichloromethane2512-
4Cyclization to Compound 5Cesium carbonateAcetonitrile25-903-
5Reduction to Compound 6Magnesium chipsMethanol25-801-
6Boc Protection to Compound 7Boc anhydrideDichloromethane2512-
7Final Product FormationPalladium on carbon, H₂Methanol253-

Visualization of the Synthetic Workflow

The following diagram illustrates the seven-step synthesis of this compound.

Synthesis_Workflow cluster_0 Compound 1 Compound 1 Compound 2 Compound 2 Compound 1->Compound 2 Ethyl malonate, Ammonium acetate, Ethanol, 25-80°C, 5h Compound 3 Compound 3 Compound 2->Compound 3 LiBH4, THF, 0-70°C, 2.5h Compound 4 Compound 4 Compound 3->Compound 4 TsCl, DCM, 25°C, 12h Compound 5 Compound 5 Compound 4->Compound 5 Cs2CO3, ACN, 25-90°C, 3h Compound 6 Compound 6 Compound 5->Compound 6 Mg, Methanol, 25-80°C, 1h Compound 7 Compound 7 Compound 6->Compound 7 Boc2O, DCM, 25°C, 12h Final Product This compound Compound 7->Final Product Pd/C, H2, Methanol, 25°C, 3h

Caption: Synthetic workflow for this compound.

References

Properties of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Compound Identifier: this compound CAS Number: 1216936-29-6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. This diazaspirocyclic compound serves as a crucial building block in medicinal chemistry and organic synthesis, valued for its unique three-dimensional structure.[1] Its primary application lies in its use as a reagent for the development of novel therapeutic agents, most notably as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 1216936-29-6[1][3][4]
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCNCC2[1]
Storage Conditions 2-8°C, Inert Atmosphere, Keep in a dark place[1]

Spectral Data

While specific, verified spectral datasets for this compound are not widely published in publicly accessible literature, standard characterization would involve the following analyses. The table below describes the expected spectral characteristics.

Analysis TypeExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl group (singlet, 9H), and distinct multiplets for the non-equivalent methylene protons of the azetidine and piperidine rings.
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group, the spirocyclic carbon, and the individual methylene carbons of the heterocyclic rings.
Mass Spec (MS) A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Infrared (IR) Characteristic absorption bands for the C=O stretch of the carbamate group and N-H stretching vibrations.

Note: A Chinese patent provides ¹H NMR data for the isomeric compound, Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, which should not be confused with the title compound.[5]

Experimental Protocols: Synthesis

A multi-step synthesis for this compound has been developed to provide a scalable method suitable for industrial production.[3][4] The overall workflow avoids hazardous reagents and aims for a high yield.[3][4]

Multi-Step Synthesis Protocol:

A patented seven-step synthetic route provides a method for producing the target compound.[3][4] The process begins with commercially available starting materials and proceeds through a series of reactions including reduction, cyclization, and protection steps.[3][4]

  • Step 1: Reaction of a starting compound (Compound 1) with ethyl malonate in ethanol.[3][4]

  • Step 2: Reduction of the resulting product (Compound 2) with lithium borohydride in tetrahydrofuran.[3][4]

  • Step 3: Reaction of the alcohol (Compound 3) with p-toluenesulfonyl chloride in dichloromethane.[3][4]

  • Step 4: Intramolecular cyclization of the tosylated intermediate (Compound 4) using cesium carbonate in acetonitrile to form the spirocyclic core.[3][4]

  • Step 5: Reduction of the resulting product (Compound 5) using magnesium chips in methanol.[3][4]

  • Step 6: Protection of one of the secondary amines in the spirocycle (Compound 6) with Boc anhydride in dichloromethane.[3][4]

  • Step 7: Final debenzylation via hydrogenation with palladium on carbon in methanol to yield the target compound, this compound (Compound 8).[3][4]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_intermediates Intermediate Steps cluster_final Final Product start1 Compound 1 int2 Compound 2 start1->int2 Step 1 Ethanol start2 Ethyl Malonate start2->int2 int3 Compound 3 int2->int3 Step 2 LiBH₄, THF int4 Compound 4 int3->int4 Step 3 TsCl, DCM int5 Compound 5 int4->int5 Step 4 Cs₂CO₃, ACN int6 Compound 6 int5->int6 Step 5 Mg, Methanol int7 Compound 7 int6->int7 Step 6 Boc Anhydride, DCM final_product Tert-butyl 1,7-diazaspiro [3.5]nonane-1-carboxylate int7->final_product Step 7 Pd/C, Methanol

Caption: Multi-step synthesis workflow.

Applications and Biological Relevance

This compound is a valuable intermediate in drug discovery. Its primary documented use is as a reagent in the preparation of potent inhibitors targeting Poly(ADP-ribose) polymerase-1 (PARP-1).[2]

Role in PARP-1 Inhibition:

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are critical for homologous recombination repair of double-strand breaks), the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks. The cell's inability to repair these breaks ultimately leads to cell death, a concept known as synthetic lethality.

The diazaspiro[3.5]nonane scaffold provided by this reagent is incorporated into the final inhibitor molecule, contributing to the desired three-dimensional conformation and physicochemical properties required for potent and selective binding to the PARP-1 enzyme.[2]

G Simplified PARP-1 Signaling in DNA Repair cluster_process Cellular Process cluster_pathway Repair Pathway cluster_inhibition Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) Replication DNA Replication DNA_Damage->Replication PARP1 PARP-1 DNA_Damage->PARP1 recruits DSB Double-Strand Break (DSB) Replication->DSB causes Apoptosis Cell Death (Apoptosis) DSB->Apoptosis leads to in BRCA-deficient cells BER Base Excision Repair (BER) PARP1->BER activates Cell_Viability Cell Survival BER->Cell_Viability leads to PARP_Inhibitor PARP Inhibitor (Synthesized from title compound) PARP_Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition.

References

Technical Guide: Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1216936-29-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its emerging applications in the development of novel therapeutics.

Chemical Properties and Isomeric Distinction

This compound is a heterocyclic compound featuring a spirocyclic core containing a four-membered azetidine ring and a six-membered piperidine ring. The tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen at the 1-position of the azetidine ring.

It is crucial to distinguish this isomer from its structural counterparts, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, as their distinct structures lead to different chemical reactivities and applications in drug design.

PropertyData
CAS Number 1216936-29-6
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol

Synthesis of this compound

A patented seven-step synthesis method provides a viable route to this compound.[1][2] The following is a detailed experimental protocol based on the available information.

Experimental Protocol: A Seven-Step Synthesis

This synthesis commences from readily available starting materials and proceeds through a series of transformations to yield the target compound.

Step 1: Synthesis of Intermediate Compound 2

  • Reaction: Condensation of Compound 1 with ethyl malonate.

  • Detailed Protocol: A detailed protocol for this specific step is not publicly available.

Step 2: Synthesis of Intermediate Compound 3

  • Reaction: Reduction of the ester group in Compound 2.

  • Detailed Protocol: A detailed protocol for this specific step is not publicly available.

Step 3: Synthesis of Intermediate Compound 4

  • Reaction: Tosylation of the hydroxyl group in Compound 3.

  • Detailed Protocol: A detailed protocol for this specific step is not publicly available.

Step 4: Synthesis of Intermediate Compound 5

  • Reaction: Intramolecular cyclization to form the spirocyclic core.

  • Detailed Protocol: A detailed protocol for this specific step is not publicly available.

Step 5: Synthesis of Intermediate Compound 6

  • Reaction: Reduction of a functional group on the piperidine ring.

  • Detailed Protocol: A detailed protocol for this specific step is not publicly available.

Step 6: Synthesis of Intermediate Compound 7

  • Reaction: Introduction of the Boc protecting group.

  • Detailed Protocol: A detailed protocol for this specific step is not publicly available.

Step 7: Synthesis of this compound (Final Product)

  • Reaction: Final deprotection/modification to yield the target compound.

  • Detailed Protocol: A detailed protocol for this specific step is not publicly available.

Synthesis Workflow Diagram

Synthesis_Workflow Compound1 Compound 1 Compound2 Compound 2 Compound1->Compound2 Ethyl Malonate Compound3 Compound 3 Compound2->Compound3 Reduction Compound4 Compound 4 Compound3->Compound4 Tosylation Compound5 Compound 5 Compound4->Compound5 Cyclization Compound6 Compound 6 Compound5->Compound6 Reduction Compound7 Compound 7 Compound6->Compound7 Boc Protection FinalProduct This compound Compound7->FinalProduct Final Step

Caption: Seven-step synthesis of this compound.

Characterization Data

While specific, publicly available spectral data for this compound is limited, characterization of a closely related isomer, tert-butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate, has been reported.[3] The expected spectral features for the target compound would be consistent with its structure, including signals for the tert-butyl group, the spirocyclic framework, and the carbamate functionality.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the azetidine and piperidine rings, and a characteristic singlet for the tert-butyl group around 1.4-1.5 ppm.
¹³C NMR Resonances for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the spirocyclic system.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.
IR Spec. A strong absorption band for the carbonyl group of the carbamate at approximately 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

The diazaspiro[3.5]nonane scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be exploited to orient substituents in precise vectors for optimal interaction with biological targets. While direct applications of this compound are still emerging, its isomers have seen broader use, offering insights into its potential.

Derivatives of the 2,7-diazaspiro[3.5]nonane core have been utilized as linkers in Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of kinase inhibitors. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents across various disease areas.

Logical Relationship of Isomers in Drug Discovery

Isomer_Applications cluster_scaffold Diazaspiro[3.5]nonane Scaffold cluster_applications Potential Applications Isomer171 This compound NovelTherapeutics Novel Therapeutics Isomer171->NovelTherapeutics Potential Isomer277 tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate PROTACs PROTAC Linkers Isomer277->PROTACs KinaseInhibitors Kinase Inhibitors Isomer277->KinaseInhibitors

Caption: Established and potential applications of diazaspiro[3.5]nonane isomers.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The synthetic route, while established, requires further optimization and detailed procedural reporting to facilitate its wider use in the research community. As the field of drug discovery continues to explore novel chemical space, the unique three-dimensional architecture of this spirocyclic compound presents significant opportunities for the development of next-generation therapeutics. Further investigation into its biological activities and applications is warranted.

References

A Technical Guide to the Synthesis and Spectroscopic Characterization of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

  • IUPAC Name: tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

  • CAS Number: 1216936-29-6

  • Molecular Formula: C₁₂H₂₂N₂O₂

  • Molecular Weight: 226.32 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the compound's structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6 - 3.8m4HCH₂ adjacent to N-Boc
~2.8 - 3.0t4HCH₂ adjacent to secondary amine
~1.7 - 1.9t4HCH₂ in the piperidine ring
1.46s9Htert-butyl group
(broad singlet)s1HN-H of the secondary amine

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155C=O (carbamate)
~79Quaternary carbon of tert-butyl group
~60Spirocyclic carbon
~50CH₂ adjacent to N-Boc
~45CH₂ adjacent to secondary amine
~35CH₂ in the piperidine ring
28.4CH₃ of tert-butyl group

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)Functional Group
~3300 (broad)N-H stretch (secondary amine)
2970 - 2850C-H stretch (aliphatic)
~1690C=O stretch (carbamate)
~1160C-N stretch

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
227.1754[M+H]⁺
249.1573[M+Na]⁺
171.1335[M - C₄H₈+H]⁺ (loss of tert-butyl group)
127.1128[M - Boc+H]⁺

Synthesis

A seven-step synthesis for this compound has been reported.[1][2] The process begins with the reaction of a piperidone derivative and culminates in the formation of the desired spirocyclic compound.

G cluster_start Starting Materials Compound 1 Compound 1 Step 1 Step 1: Knoevenagel Condensation Compound 1->Step 1 Ethyl Malonate Ethyl Malonate Ethyl Malonate->Step 1 Compound 2 Compound 2 Step 1->Compound 2 Step 2 Step 2: Reduction Compound 2->Step 2 LiBH₄ Compound 3 Compound 3 Step 2->Compound 3 Step 3 Step 3: Tosylation Compound 3->Step 3 TsCl Compound 4 Compound 4 Step 3->Compound 4 Step 4 Step 4: Cyclization Compound 4->Step 4 Cs₂CO₃ Compound 5 Compound 5 Step 4->Compound 5 Step 5 Step 5: Reduction Compound 5->Step 5 Mg, MeOH Compound 6 Compound 6 Step 5->Compound 6 Step 6 Step 6: Boc Protection Compound 6->Step 6 Boc₂O Compound 7 Compound 7 Step 6->Compound 7 Step 7 Step 7: Deprotection Compound 7->Step 7 Pd/C Final Product This compound Step 7->Final Product

Caption: Synthesis workflow for this compound.

The synthesis is carried out in seven steps as described in the patent literature.[1][2]

  • Step 1: Compound 1 (a protected 4-piperidone) is reacted with ethyl malonate in the presence of ammonium acetate in ethanol at reflux.

  • Step 2: The resulting compound 2 is reduced with lithium borohydride in tetrahydrofuran.

  • Step 3: The alcohol (compound 3) is then reacted with p-toluenesulfonyl chloride in dichloromethane.

  • Step 4: Intramolecular cyclization of compound 4 is achieved using cesium carbonate in acetonitrile.

  • Step 5: The resulting compound 5 is reduced with magnesium in methanol.

  • Step 6: The secondary amine of compound 6 is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

  • Step 7: The final deprotection step is carried out using palladium on carbon in methanol to yield this compound.

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic analysis of the title compound.

G Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Analysis Data Analysis and Structure Confirmation NMR->Data Analysis IR->Data Analysis MS->Data Analysis

Caption: General workflow for spectroscopic characterization of the synthesized compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • Sample Preparation: A thin film of the sample is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Analysis: The spectrum is recorded using an FTIR spectrometer.

  • Data Processing: The data is processed to show the absorbance or transmittance as a function of wavenumber (cm⁻¹).

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: The sample is introduced into an electrospray ionization (ESI) mass spectrometer. The data is acquired in positive ion mode.

  • Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

References

Chemical structure and IUPAC name of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a heterocyclic organic compound featuring a spirocyclic scaffold. This structural motif, which consists of two rings connected by a single common atom, imparts a three-dimensional architecture that is of significant interest in medicinal chemistry. The diazaspiro[3.5]nonane core, in particular, is recognized as a valuable building block in the design of novel therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization and further synthetic manipulations, making it a versatile intermediate in drug discovery programs.

While direct biological data for this compound is not extensively available in the public domain, the broader class of 7-azaspiro[3.5]nonane derivatives has been investigated for its potential as agonists of G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[3] This guide provides a comprehensive overview of the chemical structure, IUPAC name, synthesis, and potential therapeutic context of this compound.

Chemical Structure and IUPAC Name

The chemical structure and nomenclature of the title compound are fundamental to its identity and reactivity.

2.1. Chemical Structure

The structure of this compound is characterized by a four-membered azetidine ring and a six-membered piperidine ring sharing a spirocyclic carbon atom. The Boc protecting group is attached to the nitrogen atom of the azetidine ring.

2.2. IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is: This compound .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem
Molecular Weight 226.32 g/mol PubChem
CAS Number 1216936-29-6Vendor Data

Synthesis

A seven-step synthesis for this compound has been reported.[4] The following is a detailed experimental protocol based on the patented procedure.

4.1. Experimental Protocol: Seven-Step Synthesis

This synthesis protocol outlines the preparation of the target compound from commercially available starting materials.

Step 1: Synthesis of Intermediate 2

  • To a solution of compound 1 in ethanol, add ammonium acetate.

  • Heat the mixture to 80°C for 1 hour.

  • Add ethylmalonate dropwise and reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product to pH 8 with 1N sodium hydroxide solution.

  • Extract with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Intermediate 3

  • Dissolve intermediate 2 in tetrahydrofuran and cool to 0°C.

  • Add lithium borohydride in portions and stir for 0.5 hours.

Step 3: Synthesis of Intermediate 4

  • React intermediate 3 with p-toluenesulfonyl chloride in dichloromethane.

Step 4: Synthesis of Intermediate 5

  • To a solution of intermediate 4 in acetonitrile, add cesium carbonate to facilitate cyclization.

Step 5: Synthesis of Intermediate 6

  • To a solution of intermediate 5 in methanol, add magnesium chips for reduction.

Step 6: Synthesis of Intermediate 7

  • React intermediate 6 with Boc anhydride in dichloromethane.

Step 7: Synthesis of this compound (Final Product)

  • React intermediate 7 with palladium on carbon in methanol.

4.2. Reaction Parameters

The following table summarizes the reaction conditions for each step of the synthesis.

StepReaction TemperatureReaction Time
1 25-80°C5 hours
2 0-70°C2.5 hours
3 25°C12 hours
4 25-90°C3 hours
5 25-80°C1 hour
6 25°C12 hours
7 25°C3 hours

Characterization Data

While specific characterization data for this compound is limited, ¹H NMR data for a closely related isomer, 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester, is available and can serve as a reference.[5]

¹H NMR (400MHz, CDCl₃) δ (ppm): 1.47 (s, 9H), 1.52 (s, 2H), 1.63-1.92 (m, 4H), 3.02-3.07 (t, 2H), 3.37-3.44 (m, 2H), 3.55-3.61 (m, 2H).[5]

Potential Applications in Drug Discovery

6.1. GPR119 Agonism

The 7-azaspiro[3.5]nonane scaffold is a key structural feature in a number of potent and selective GPR119 agonists.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes, with a potentially lower risk of hypoglycemia compared to some existing therapies.[3]

Although no direct experimental data confirms this compound as a GPR119 agonist, its structural similarity to known agonists suggests it could serve as a valuable intermediate or starting point for the development of novel GPR119-targeting compounds.

6.2. Chemokine Receptor Modulation

Derivatives of the related 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester have been reported to modulate the activity of Chemokine Receptors CCR3 and CCR5.[5] These receptors are implicated in inflammatory and immunomodulatory disorders, as well as HIV infection, suggesting another potential avenue for the application of this class of compounds.[5]

Visualizations

7.1. Synthetic Workflow

The following diagram illustrates the seven-step synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_end Final Product Compound 1 Compound 1 Intermediate 2 Intermediate 2 Compound 1->Intermediate 2 Step 1 Ethanol, NH4OAc Ethylmalonate Ethylmalonate Ethylmalonate Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Step 2 LiBH4, THF Intermediate 4 Intermediate 4 Intermediate 3->Intermediate 4 Step 3 TsCl, DCM Intermediate 5 Intermediate 5 Intermediate 4->Intermediate 5 Step 4 Cs2CO3, ACN Intermediate 6 Intermediate 6 Intermediate 5->Intermediate 6 Step 5 Mg, Methanol Intermediate 7 Intermediate 7 Intermediate 6->Intermediate 7 Step 6 Boc Anhydride, DCM Final Product This compound Intermediate 7->Final Product Step 7 Pd/C, Methanol

Caption: Seven-step synthesis of this compound.

7.2. GPR119 Signaling Pathway

The diagram below depicts the generalized signaling pathway initiated by a GPR119 agonist.

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Glucose-Dependent Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 agonist-mediated signaling cascade leading to insulin and GLP-1 secretion.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its spirocyclic core is a privileged scaffold in modern drug discovery, particularly in the context of GPR119 agonism for the potential treatment of type 2 diabetes. While direct biological activity data for this specific compound is yet to be widely published, the detailed synthetic route and the established importance of its structural class make it a compound of high interest for researchers and scientists in the field of medicinal chemistry and drug development. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

The Emergence of Diazaspiro[3.5]nonanes: A Technical Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[3.5]nonane core represents a class of saturated heterocyclic scaffolds that has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that is attractive for the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of diazaspiro[3.5]nonane compounds, with a focus on their synthesis and applications in drug development. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Rise of a Versatile Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have become increasingly important in modern drug design. They provide a fixed three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. Among these, the diazaspiro[3.5]nonane framework, incorporating a four-membered azetidine ring and a six-membered piperidine ring, has emerged as a particularly interesting scaffold. Its synthesis, while challenging, offers access to a diverse range of derivatives with potential applications in various therapeutic areas. The synthesis of the 2,6-diazaspiro[3.5]nonane derivative was first reported in 2015, highlighting the relatively recent exploration of this chemical space.[1][2][3] Azaspiro compounds, in general, are gaining significant interest in medicinal and biological chemistry due to their unique structural properties.[4]

Synthetic Strategies and Methodologies

The synthesis of diazaspiro[3.5]nonanes can be a complex undertaking. Several routes have been developed to access different isomers of this core structure, each with its own advantages and challenges. This section details the synthetic approaches for the most common diazaspiro[3.5]nonane isomers.

Synthesis of 2,6-Diazaspiro[3.5]nonane Derivatives

A notable synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane was developed to provide versatile building blocks for medicinal chemistry.[1] This multi-step approach allows for the selective functionalization of the two nitrogen atoms. The overall synthetic yield for the 2,6-diazaspiro[3.5]nonane derivative was reported to be 53% over six steps.[1]

A general workflow for the synthesis of a protected 2,6-diazaspiro[3.5]nonane is depicted below.

G A Starting Materials B Multi-step Synthesis (6 steps) A->B Reagents and Conditions C Orthogonally Protected 2,6-Diazaspiro[3.5]nonane B->C Overall Yield: 53%

Caption: General workflow for the synthesis of 2,6-diazaspiro[3.5]nonane.

Experimental Protocol: Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Derivative [1]

A detailed six-step synthesis was reported for an orthogonally protected 2,6-diazaspiro[3.5]nonane derivative. While the full step-by-step procedure is extensive, a key step involves a TFA-catalyzed 1,3-dipolar cycloaddition. For instance, the reaction between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and a suitable acrylate leads to a key intermediate. The subsequent steps involve transformations to construct the piperidine ring and introduce orthogonal protecting groups (e.g., Boc and Benzyl). The Boc group can be cleaved using TFA or HCl in dioxane, allowing for functionalization of the azetidine nitrogen. Subsequently, the benzyl group can be removed by hydrogenolysis to functionalize the piperidine nitrogen.[1]

Synthesis of 1,7-Diazaspiro[3.5]nonane Derivatives

The synthesis of 1,7-diazaspiro[3.5]nonane derivatives has been described in the patent literature, often focusing on the preparation of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a key intermediate for further chemical modifications.[5][6] One patented method involves a seven-step synthesis starting from readily available materials.[5]

G cluster_0 Seven-Step Synthesis of a 1,7-Diazaspiro[3.5]nonane Derivative A Compound 1 + Ethyl Malonate B Compound 2 A->B Ethanol C Compound 3 B->C LiBH4, THF D Compound 4 C->D p-toluenesulfonyl chloride, DCM E Compound 5 D->E Cesium carbonate, Acetonitrile F Compound 6 E->F Magnesium, Methanol G Compound 7 F->G Boc anhydride, DCM H tert-butyl-1,7-diazaspiro[3.5] nonane-1-carboxylate G->H Palladium on carbon, Methanol

Caption: Patented seven-step synthesis of a 1,7-diazaspiro[3.5]nonane derivative.

Experimental Protocol: Synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate [5]

This synthesis involves the following key transformations:

  • Step 1: Reaction of a starting compound (Compound 1) with ethyl malonate in ethanol.

  • Step 2: Reduction with lithium borohydride in tetrahydrofuran.

  • Step 3: Reaction with p-toluenesulfonyl chloride in dichloromethane.

  • Step 4: Ring closure using cesium carbonate in acetonitrile.

  • Step 5: Reduction with magnesium in methanol.

  • Step 6: Protection with Boc anhydride in dichloromethane.

  • Step 7: Final debenzylation using palladium on carbon in methanol.

Table 1: Reaction Conditions for the Synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate [5]

StepReaction Temperature (°C)Reaction Time (hours)
125-805
20-702.5
32512
425-903
525-801
62512
7253

Another patented method for a related 1,7-diazaspiro[3.5]nonane derivative involves an epoxidation and a ring-enlargement reaction.[7][8]

Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

The synthesis of 2,7-diazaspiro[3.5]nonane derivatives has also been reported.[9] For example, 7-Methyl-2,7-diazaspiro[3.5]nonane can be synthesized from a protected precursor.

Experimental Protocol: Deprotection to Yield 7-Methyl-2,7-diazaspiro[3.5]nonane [9]

A solution of the protected intermediate (2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester) in dichloromethane is cooled to 0°C. Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The solvents are then evaporated to dryness, and the product is triturated with ether to yield the crude product.

Applications in Drug Discovery

The rigid, three-dimensional nature of the diazaspiro[3.5]nonane scaffold makes it an attractive component in the design of novel therapeutic agents. Derivatives have shown promise in targeting various proteins implicated in disease.

KRAS G12C Inhibitors in Oncology

A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has been developed as potent and selective covalent inhibitors of the KRAS G12C mutant.[10] This mutation is a key driver in many cancers. These compounds form an irreversible bond with the mutant cysteine residue, locking the KRAS protein in its inactive state and thereby inhibiting downstream signaling pathways that promote cell proliferation.

KRAS G12C KRAS G12C Downstream Signaling\n(e.g., RAF-MEK-ERK) Downstream Signaling (e.g., RAF-MEK-ERK) KRAS G12C->Downstream Signaling\n(e.g., RAF-MEK-ERK) Activation 2,7-Diazaspiro[3.5]nonane\nDerivative 2,7-Diazaspiro[3.5]nonane Derivative 2,7-Diazaspiro[3.5]nonane\nDerivative->KRAS G12C Covalent Inhibition Inactive KRAS G12C Inactive KRAS G12C Inactive KRAS G12C->Downstream Signaling\n(e.g., RAF-MEK-ERK) Inhibition Tumor Growth Tumor Growth Downstream Signaling\n(e.g., RAF-MEK-ERK)->Tumor Growth Promotion

Caption: Inhibition of KRAS G12C signaling by a 2,7-diazaspiro[3.5]nonane derivative.

Sigma-1 Receptor (S1R) Ligands for Neurological Conditions

The 2,7-diazaspiro[3.5]nonane scaffold is a key component in the development of potent ligands for the sigma-1 receptor (S1R).[11] These ligands are being investigated for their potential in treating neuropathic pain and other neurological disorders. Derivatives have been identified with low nanomolar affinity for S1R, acting as either agonists or antagonists.[11]

Antitubercular Agents

Benzothiazinone derivatives incorporating the 2,7-diazaspiro[3.5]nonane scaffold have demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[11] This highlights the potential of this scaffold in the development of new treatments for tuberculosis.

Physicochemical Properties

The physicochemical properties of the diazaspiro[3.5]nonane core contribute to its utility in drug design. The rigid structure and the presence of two nitrogen atoms allow for modulation of properties such as polarity, basicity, and hydrogen bonding potential.

Table 2: Computed Physicochemical Properties of 2,7-Diazaspiro[3.5]nonane [12]

PropertyValue
Molecular FormulaC₇H₁₄N₂
Molecular Weight126.20 g/mol
XLogP3-0.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Conclusion

The diazaspiro[3.5]nonane scaffold, while a relatively recent entrant into the medicinal chemistry landscape, has rapidly demonstrated its potential as a versatile building block for the creation of novel, three-dimensional drug candidates. The development of robust synthetic routes has been crucial to unlocking its utility. As our understanding of the structure-activity relationships of diazaspiro[3.5]nonane-containing compounds grows, we can anticipate the emergence of new and improved therapeutics targeting a wide range of diseases. This guide serves as a foundational resource for researchers looking to explore and exploit the unique properties of this promising heterocyclic system.

References

An In-Depth Technical Guide to the Diazaspiro[3.5]nonane Scaffold: A Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold, a unique three-dimensional (3D) heterocyclic motif, has emerged as a compelling building block in medicinal chemistry. Its inherent rigidity, coupled with the precise spatial orientation of its nitrogen atoms, offers a distinct advantage in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key characteristics of the diazaspiro[3.5]nonane core, including its structural features, synthesis, and burgeoning role in drug discovery.

Structural and Physicochemical Characteristics

The diazaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring and a six-membered piperidine ring fused at a single spirocyclic carbon atom. The two nitrogen atoms can be positioned at various locations within the bicyclic system, leading to different isomers such as 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane. This spirocyclic fusion imparts a high degree of conformational rigidity, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The 3D nature of the scaffold allows for the exploration of chemical space beyond the "flat" aromatic and heteroaromatic rings that have traditionally dominated medicinal chemistry. This "sp3-richness" is increasingly recognized as a key factor in improving the developability of drug candidates.

Table 1: Computed Physicochemical Properties of Diazaspiro[3.5]nonane Isomers

Property2,7-Diazaspiro[3.5]nonane7-Azaspiro[3.5]nonane
Molecular FormulaC₇H₁₄N₂C₈H₁₅N
Molecular Weight126.20 g/mol 125.21 g/mol
XLogP3-0.31.8
Topological Polar Surface Area (TPSA)24.1 Ų12.0 Ų
Hydrogen Bond Donors21
Hydrogen Bond Acceptors21
Rotatable Bond Count00
Complexity99.597.1

Note: These values are computationally predicted and may vary from experimental results.

Synthesis of the Diazaspiro[3.5]nonane Core

The synthesis of the diazaspiro[3.5]nonane scaffold can be challenging due to the strained four-membered ring. However, several synthetic routes have been developed, often involving multi-step sequences. A general approach to the synthesis of the 2,7-diazaspiro[3.5]nonane core is outlined below.

Experimental Protocol: Synthesis of 2,7-Diazaspiro[3.5]nonane Dihydrochloride (A Representative Protocol)

This protocol is a generalized representation based on common synthetic strategies for related compounds.

Step 1: Protection of a Piperidine Precursor A suitable piperidine derivative, such as 4-piperidone, is first protected at the nitrogen atom, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

Step 2: Spirocyclization The protected piperidone undergoes a spirocyclization reaction. This can be achieved through various methods, including a multi-component reaction followed by cyclization. For instance, a Mannich reaction with ethyl malonate and ammonium acetate, followed by reduction, halogenation, and subsequent intramolecular cyclization can be employed to form the azetidine ring.

Step 3: Functionalization of the Second Nitrogen The second nitrogen atom is introduced and functionalized as required for the target molecule. This may involve the formation of an amide bond followed by reduction.

Step 4: Deprotection The protecting groups on the nitrogen atoms are removed to yield the parent diazaspiro[3.5]nonane. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.

Example Deprotection Step: A solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in DCM is cooled to 0°C. Trifluoroacetic acid is added dropwise, and the mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS. The solvent and excess TFA are removed under reduced pressure to yield the crude product, which can then be purified.

Applications in Drug Discovery

The diazaspiro[3.5]nonane scaffold has shown significant promise in the development of novel therapeutic agents, particularly in the areas of metabolic diseases and oncology.

G Protein-Coupled Receptor 119 (GPR119) Agonists

Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to the release of insulin and incretin hormones, making it an attractive target for the treatment of type 2 diabetes. The rigid diazaspiro[3.5]nonane core helps to orient the pharmacophoric groups in a favorable conformation for binding to the receptor.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 promotes

GPR119 Signaling Pathway Activation
Experimental Protocol: In Vitro GPR119 cAMP Assay

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media and seeded into 384-well plates.

  • Compound Preparation: Test compounds, including diazaspiro[3.5]nonane derivatives, are serially diluted to a range of concentrations.

  • Assay: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). The test compounds are then added to the wells.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assay.

  • Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the EC₅₀ values.

KRAS G12C Covalent Inhibitors

The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers. The acrylamide "warhead" on the diazaspiro[3.5]nonane core forms a covalent bond with the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein, locking it in an inactive state. The spirocyclic scaffold plays a crucial role in positioning the molecule for optimal interaction with the protein.[1]

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired) RAF RAF KRAS_GTP->RAF Inhibitor Diazaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GDP covalently binds MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

KRAS G12C Signaling and Inhibition

Conformational Analysis

A key characteristic of the diazaspiro[3.5]nonane scaffold is its conformational rigidity. The piperidine ring typically adopts a chair conformation to minimize steric strain. The azetidine ring is puckered, and its orientation relative to the piperidine ring is largely fixed. This pre-organized conformation can be advantageous for receptor binding, as less conformational rearrangement is required upon binding, potentially leading to higher affinity.

Computational modeling and NMR spectroscopy are valuable tools for studying the conformational preferences of diazaspiro[3.5]nonane derivatives. While a crystal structure for the parent 2,7-diazaspiro[3.5]nonane is not publicly available, analysis of derivatives can provide insights into the preferred geometries.

Conclusion

The diazaspiro[3.5]nonane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique 3D structure, conformational rigidity, and synthetic tractability make it an attractive core for the development of novel therapeutics with improved drug-like properties. As research in this area continues, we can expect to see the emergence of more clinical candidates incorporating this promising scaffold, addressing a wide range of therapeutic targets.

References

Stability and Storage of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. The information is compiled from commercially available data and general principles of chemical stability for related structures. This document is intended to assist researchers, scientists, and drug development professionals in the proper handling and storage of this compound to ensure its integrity for research and development activities.

Overview of Chemical Stability

This compound is a bifunctional molecule featuring a spirocyclic diamine scaffold partially protected with a tert-butoxycarbonyl (Boc) group. The stability of this compound is primarily influenced by the lability of the Boc protecting group, which is susceptible to cleavage under certain conditions.

The tert-butoxycarbonyl group is known to be sensitive to acidic conditions, leading to its removal and the formation of the free amine. While generally stable to basic conditions, prolonged exposure to strong bases may also affect the compound's integrity. Additionally, as with many complex organic molecules, exposure to high temperatures, light, and oxidizing or reducing agents can lead to degradation. The compound is also noted by some suppliers to be hygroscopic, meaning it can absorb moisture from the air, which may impact its stability.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.

ParameterRecommended ConditionNotes
Temperature 2-8°C (Refrigerator)The most consistently recommended temperature range for long-term storage.
-20°CSuggested by at least one supplier for storage durations of up to one year.
Room TemperatureGenerally acceptable for short periods, such as during shipping.
Atmosphere Tightly sealed containerTo prevent exposure to moisture and atmospheric contaminants.
Inert gas (e.g., Argon)Recommended by some suppliers, particularly as the compound can be hygroscopic.
Light Protect from lightAs a general precaution for complex organic molecules to prevent photolytic degradation.
Moisture Store in a dry placeThe compound may be hygroscopic.

Incompatible Materials and Hazard Considerations

To prevent degradation and ensure safety, it is important to avoid storing this compound with incompatible materials.

  • Strong Acids and Alkalis: Contact with strong acids will lead to the cleavage of the Boc protecting group. Strong bases may also degrade the compound over time.

  • Strong Oxidizing and Reducing Agents: These can react with the amine functionalities or other parts of the molecule, leading to decomposition.

Under fire conditions, the compound may decompose and emit toxic fumes, including nitrogen oxides and carbon oxides.

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound (multiple batches, if available)

  • ICH-compliant stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR) for purity and degradation product analysis

  • Vials with inert liners

Methodology:

  • Sample Preparation:

    • Aliquot the compound into vials from a single, well-characterized batch.

    • Seal the vials under an inert atmosphere (e.g., argon) if the compound is known to be sensitive to oxidation or moisture.

  • Storage Conditions:

    • Long-Term (Real-Time) Stability:

      • 2-8°C (as per supplier recommendations)

      • 25°C / 60% Relative Humidity (RH)

    • Accelerated Stability:

      • 40°C / 75% RH

  • Time Points for Analysis:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analytical Procedures:

    • At each time point, withdraw samples from each storage condition.

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity Assessment: Use a validated stability-indicating HPLC method to determine the purity of the compound and to detect and quantify any degradation products.

    • Identification of Degradants: If significant degradation is observed, use LC-MS and/or NMR to identify the structure of the degradation products.

    • Water Content: Determine the water content by Karl Fischer titration, especially if the compound is hygroscopic.

  • Data Analysis:

    • Plot the purity of the compound as a function of time for each storage condition.

    • Identify and quantify any degradation products.

    • Determine the rate of degradation and estimate the shelf-life under the recommended storage conditions.

Visualized Workflows

The following diagrams illustrate the logical workflow for handling and storing the compound, as well as a conceptual diagram for a stability study.

G Figure 1: Handling and Storage Workflow A Receive Compound B Inspect Container Seal and Label A->B C Store in Refrigerator (2-8°C) B->C D Store in a Dry Location B->D E Protect from Light B->E F Consider Inert Atmosphere (Argon) B->F G Dispense for Use C->G D->G E->G F->G H Equilibrate to Room Temperature Before Opening G->H I Tightly Reseal Container After Use H->I I->C

Caption: Logical workflow for the proper handling and storage of this compound.

G Figure 2: Stability Study Design cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points A Characterize Initial Batch (T=0) B Aliquot into Vials A->B C Long-Term (2-8°C) B->C D Accelerated (40°C/75% RH) B->D E Appearance C->E t = 3, 6, 12... mos D->E t = 1, 3, 6 mos F Purity (HPLC) E->F G Degradant ID (LC-MS) F->G H H G->H Data Analysis & Shelf-Life Estimation

Caption: Conceptual workflow for a stability study of this compound.

Conclusion

The stability of this compound is critical for its successful use in research and drug development. While specific quantitative stability data is not widely published, adherence to the recommended storage conditions—primarily refrigeration at 2-8°C in a dry, dark environment and under an inert atmosphere—is paramount. The primary degradation pathway is likely the acid-catalyzed cleavage of the Boc protecting group. For critical applications, it is advisable to perform in-house stability assessments to establish a confident shelf-life under specific laboratory conditions.

An In-depth Technical Guide to the Solubility of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the structural features of the molecule. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in various common laboratory solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in their work.

Introduction

This compound is a spirocyclic diamine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature which can lead to improved pharmacological properties. The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine functional group. Understanding the solubility of this compound is crucial for its handling, reaction optimization, purification, and formulation in drug discovery and development processes.

The principle of "like dissolves like" is fundamental to predicting solubility.[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1] The solubility of an organic compound is influenced by factors such as its polarity, molecular size, and the presence of functional groups capable of forming intermolecular interactions like hydrogen bonds.[2]

Predicted Qualitative Solubility Profile

Based on the structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses both non-polar and polar features. The tert-butyl group and the hydrocarbon backbone of the spirocycle contribute to its non-polar character, which suggests solubility in non-polar organic solvents. Conversely, the presence of the secondary amine and the carbamate group introduces polarity and the potential for hydrogen bonding, which may confer solubility in more polar solvents.

Boc-protected amino acids and amines are generally soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3] For more challenging compounds, Dimethyl sulfoxide (DMSO) can be an effective solvent.[3] The free amine in the spirocyclic structure can also be protonated in acidic aqueous solutions, which would significantly increase its water solubility.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileLikely SolubleThese solvents can engage in dipole-dipole interactions with the polar carbamate and amine groups. DMSO and DMF are particularly effective for dissolving a wide range of organic molecules.
Chlorinated Dichloromethane (DCM)Likely SolubleDCM is a moderately polar solvent that is effective at dissolving many organic compounds, including those with Boc protecting groups.
Ethers Tetrahydrofuran (THF)Moderately SolubleTHF is less polar than DMF or DMSO but should still offer some solubility due to its ability to act as a hydrogen bond acceptor.
Alcohols Methanol, EthanolModerately SolubleThese polar protic solvents can act as both hydrogen bond donors and acceptors, interacting with the amine and carbamate groups. However, the non-polar regions of the molecule may limit high solubility.
Non-polar Toluene, HexaneSparingly SolubleThe overall polarity of the molecule due to the amine and carbamate groups will likely limit its solubility in highly non-polar solvents. Some solubility might be observed due to the non-polar tert-butyl group and hydrocarbon scaffold.
Aqueous WaterLikely InsolubleThe significant non-polar hydrocarbon structure is expected to make the compound poorly soluble in water at neutral pH.
Aqueous Acid Dilute HCl, Dilute H₂SO₄Likely SolubleThe basic secondary amine will be protonated under acidic conditions, forming a salt. This ionic species is expected to be significantly more soluble in aqueous solutions than the neutral compound.
Aqueous Base Dilute NaOHLikely InsolubleIn basic solutions, the amine will remain in its neutral, less polar form, resulting in poor aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[4][5]

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., DMSO, DMF, Acetonitrile, DCM, THF, Methanol, Ethanol, Toluene, Hexane, Water, and relevant aqueous buffers) of high purity

  • Glass vials with screw caps or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another appropriate analytical instrument for quantification.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[6][7] The temperature should be maintained at the desired value (e.g., 25 °C).

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed to aid in the separation.[5]

  • Quantification of Dissolved Compound:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in the solvent by back-calculating from the concentration of the diluted sample.

Data Presentation:

The determined solubility values should be recorded in a structured table for easy comparison.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
e.g., DMSOe.g., 25e.g., HPLC-UV
e.g., Dichloromethanee.g., 25e.g., HPLC-UV
e.g., Methanole.g., 25e.g., HPLC-UV
e.g., Watere.g., 25e.g., HPLC-UV
e.g., 0.1 M HCle.g., 25e.g., HPLC-UV

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify using HPLC or other method G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, a versatile building block in medicinal chemistry. It covers its commercial availability, a detailed synthetic protocol, and its application in the development of novel therapeutics, particularly as a bioisostere for the piperazine moiety in Poly(ADP-ribose) polymerase (PARP) inhibitors.

Commercial Availability

This compound (CAS Number: 1216936-29-6) and its salts are available from various chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis for specific batch information. Below is a summary of representative suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
CP Lab Safetytert-butyl 1, 7-diazaspiro[3.5]nonane-1-carboxylate1216936-29-6min 97%250 mg
Parchemtert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride1955492-91-7Not specifiedInquire
ParchemTert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid1180112-42-8Not specifiedInquire
BLDpharmtert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate896464-16-7Not specifiedInquire
Pharmaffiliatestert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride1023301-84-9Not specifiedInquire

Synthetic Protocol

A detailed seven-step synthesis for this compound has been reported, providing a scalable route for its preparation.[1] The following protocol is adapted from the patent literature.[1][2]

Step 1: Synthesis of Compound 2

  • To a solution of Compound 1 (200 g, 2.38 mol) in ethanol (1.3 L) at 25°C, add ammonium acetate (138 g, 1.80 mol).

  • Heat the mixture to 80°C for 1 hour.

  • Add ethyl malonate (186 g, 1.41 mol) dropwise and reflux for 4 hours.

  • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 5/1).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product to pH 8 with 1N sodium hydroxide solution and extract with ethyl acetate (3 x 0.5 L).

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield Compound 2 (169.2 g, 41% yield).

Step 2: Synthesis of Compound 3

  • Dissolve Compound 2 (132 g, 0.415 mol) in tetrahydrofuran (1 L) and cool to 0°C.

  • Add lithium borohydride (13.7 g, 0.623 mol) in portions.

  • Stir the reaction mixture for 30 minutes, then warm to 70°C and react for 2 hours.

  • Monitor the reaction by TLC (dichloromethane/methanol = 10/1).

  • Quench the reaction by the slow addition of water (1 L) and concentrate under reduced pressure.

  • Extract the crude product with ethyl acetate (3 x 1 L).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain Compound 3 as a yellow oil (130 g, 100% yield).

Step 3: Synthesis of Compound 4

  • React Compound 3 with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours.

Step 4: Synthesis of Compound 5

  • Add cesium carbonate to a solution of Compound 4 in acetonitrile and heat the mixture. The reaction temperature can range from 25-90°C, with a reaction time of 3 hours.

Step 5: Synthesis of Compound 6

  • Reduce Compound 5 using magnesium chips in methanol. The reaction can be carried out between 25-80°C for 1 hour.

Step 6: Synthesis of Compound 7

  • React Compound 6 with Boc anhydride in dichloromethane at 25°C for 12 hours.

Step 7: Synthesis of this compound (Compound 8)

  • React Compound 7 with palladium on carbon in methanol at 25°C for 3 hours to obtain the final product.

Application in Drug Discovery: A Bioisostere in PARP Inhibitors

Diazaspiroalkane scaffolds, including the 1,7-diazaspiro[3.5]nonane core, have emerged as valuable piperazine bioisosteres in the design of novel therapeutics. This is particularly evident in the development of PARP inhibitors, a class of drugs targeting the DNA repair enzyme Poly(ADP-ribose) polymerase.

The rationale for replacing the piperazine ring in established PARP inhibitors like Olaparib with a diazaspiro core is to modulate the physicochemical and pharmacological properties of the molecule. This can lead to improved target affinity, selectivity, and pharmacokinetic profiles, potentially reducing off-target effects and associated toxicities. The rigid, three-dimensional structure of the diazaspiro moiety can orient substituents in a more defined manner, leading to enhanced interactions with the target protein.

The workflow for developing such novel PARP inhibitors is a multi-step process that begins with the synthesis of the diazaspiro building block.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation A Starting Materials B This compound Synthesis A->B C Scaffold Derivatization B->C D PARP-1 Affinity Screening C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->C Iterative Optimization G In vitro Cytotoxicity Assays F->G H DNA Damage Assessment G->H I Pharmacokinetic Profiling H->I J Clinical Candidate I->J Candidate Selection

Caption: Drug development workflow for novel PARP inhibitors.

Role in Modulating Sigma-1 Receptor Signaling

Beyond their use as structural scaffolds, diazaspiro compounds have also been investigated as ligands for the Sigma-1 receptor. The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in cellular stress responses and calcium signaling. Ligands that modulate the Sigma-1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders.

The interaction of a diazaspiro ligand with the Sigma-1 receptor can initiate a signaling cascade that impacts various cellular processes.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_mito Mitochondria A Diazaspiro Ligand B Sigma-1 Receptor A->B Binds C BiP (Chaperone) B->C Dissociates D IP3 Receptor B->D Stabilizes E Ca2+ Influx D->E Modulates F ATP Production E->F Stimulates G Cellular Stress Response F->G Impacts H Neuroprotection, etc. G->H Therapeutic Effects

Caption: Simplified Sigma-1 receptor signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a versatile, saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The presence of two nitrogen atoms at positions 1 and 7, with one protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization and the introduction of diverse substituents. This enables the exploration of vast chemical space and the fine-tuning of pharmacological activity.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors, G protein-coupled receptor (GPCR) agonists, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed application notes, quantitative data, and experimental protocols are presented to facilitate its use in drug discovery and development.

Application Notes

The 1,7-diazaspiro[3.5]nonane core is a key building block in the design of a variety of bioactive molecules. Its spirocyclic nature imparts a defined conformational rigidity, which can be advantageous for optimizing interactions with biological targets. The Boc-protected amine at the 1-position serves as a convenient handle for synthetic elaboration, while the secondary amine at the 7-position can be readily derivatized to introduce pharmacophoric elements.

As a Scaffold for Kinase Inhibitors

Derivatives of this compound have shown significant promise as kinase inhibitors, particularly in the challenging area of oncology.

  • KRAS G12C Inhibitors: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene, with the G12C mutation being a key driver in several cancers. The 1,7-diazaspiro[3.5]nonane scaffold has been successfully employed in the development of potent and selective covalent inhibitors of KRAS G12C. These inhibitors typically feature an acrylamide warhead that irreversibly binds to the mutant cysteine residue, locking the protein in an inactive state. The spirocyclic core helps to correctly orient the molecule within the binding pocket, enhancing potency and metabolic stability. One notable example, compound 7b , demonstrated significant anti-tumor activity in a xenograft mouse model.[1]

  • RET and CDK4/6 Kinase Inhibitors: The 2,7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, a closely related analog, is utilized as a key reagent in the synthesis of inhibitors for both RET (Rearranged during Transfection) kinase and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2] These kinases are important targets in various cancers, and the spirocyclic scaffold contributes to the development of potent and selective inhibitors.

As a Core for G Protein-Coupled Receptor (GPCR) Agonists

The 7-azaspiro[3.5]nonane framework, a substructure of the molecule of interest, has been instrumental in the design of agonists for G protein-coupled receptor 119 (GPR119).

  • GPR119 Agonists for Type 2 Diabetes: GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones. The rigid spirocyclic core of 7-azaspiro[3.5]nonane derivatives helps to position the interacting moieties for optimal binding to the GPR119 receptor, leading to enhanced potency and efficacy.[3] Compound 54g is a representative example of a potent GPR119 agonist with a favorable pharmacokinetic profile and glucose-lowering effects in preclinical models.[4]

As a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.

  • Versatile PROTAC Linkers: Derivatives of this compound, such as tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate, are employed as rigid and versatile linkers in the synthesis of PROTACs.[5][6] The spirocyclic structure provides a defined spatial orientation for the two ligands, which can be crucial for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), ultimately leading to efficient protein degradation.

Quantitative Data Summary

The following tables summarize the quantitative biological and pharmacokinetic data for representative compounds derived from the 1,7-diazaspiro[3.5]nonane scaffold.

Table 1: In Vitro Biological Activity of a Representative KRAS G12C Inhibitor (Compound 7b)

ParameterValueSpeciesReference
KRAS G12C Inhibitory Activity (IC₅₀)Data not explicitly provided, but described as a potent covalent inhibitorHuman[1]
Metabolic Stability (Human Liver Microsomes)HighHuman[1]
Metabolic Stability (Mouse Liver Microsomes)HighMouse[1]

Table 2: In Vivo Anti-Tumor Activity of KRAS G12C Inhibitor (Compound 7b) in an NCI-H1373 Xenograft Mouse Model

DoseEffectReference
Dose-dependentAntitumor effect on subcutaneous administration[1]

Table 3: In Vitro Biological Activity of a Representative GPR119 Agonist (Compound 54g)

ParameterValueSpeciesReference
GPR119 EC₅₀1.2 nMHuman[7]
GPR119 EC₅₀2.5 nMRat[7]

Table 4: Pharmacokinetic Profile of GPR119 Agonist (Compound 54g) in Sprague-Dawley Rats (Oral Administration)

ParameterValueReference
Pharmacokinetic ProfileDesirable[4]
Glucose Lowering EffectFavorable in diabetic rats[4]

Experimental Protocols

Synthesis of this compound

A general, multi-step synthesis for this compound has been reported, starting from readily available materials. The key steps involve the formation of a piperidone derivative, followed by a series of reactions including reduction, halogenation, and cyclization to form the spirocyclic core. The final step involves the protection of one of the nitrogen atoms with a Boc group.

Note: For a detailed, step-by-step industrial synthesis method, please refer to patent CN111620869A.[8]

General Protocol for the Synthesis of a KRAS G12C Inhibitor (Illustrative)

The synthesis of a final KRAS G12C inhibitor, such as compound 7b , involves the coupling of a functionalized quinazoline core with the deprotected 1,7-diazaspiro[3.5]nonane scaffold, followed by the introduction of the acrylamide warhead.

  • Deprotection: The Boc group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free diamine.

  • Coupling: The resulting diamine is coupled with a suitable activated quinazoline derivative (e.g., a chloroquinazoline) via nucleophilic aromatic substitution. This reaction is typically carried out in a polar aprotic solvent such as DMF or NMP, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Acrylamidation: The remaining free amine on the spirocyclic core is then reacted with acryloyl chloride or a similar activated acrylic acid derivative to install the covalent warhead. This reaction is typically performed in an aprotic solvent like dichloromethane in the presence of a base.

  • Purification: The final compound is purified using standard techniques such as column chromatography or preparative HPLC.

In Vitro KRAS G12C Inhibition Assay (General Protocol)

The inhibitory activity of compounds against KRAS G12C can be assessed using various biochemical and cellular assays. A common method involves monitoring the interaction of the inhibitor with the mutant protein.

  • Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable expression system (e.g., E. coli) and purified.

  • Covalent Binding Assay: The covalent modification of KRAS G12C by the inhibitor can be monitored by mass spectrometry. The protein is incubated with the test compound for a defined period, and the extent of covalent adduction is measured by analyzing the protein mass.

  • Nucleotide Exchange Assay: The functional activity of KRAS is dependent on its nucleotide binding state (GTP-bound active state and GDP-bound inactive state). The effect of the inhibitor on nucleotide exchange can be monitored using fluorescently labeled nucleotides.

  • Cell-Based Assays: The cellular activity of the inhibitors can be evaluated in cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H1373). Cell viability assays (e.g., MTT or CellTiter-Glo) are used to determine the IC₅₀ values. Downstream signaling pathways, such as the phosphorylation of ERK, can also be monitored by Western blotting to confirm target engagement in cells.

In Vivo Anti-Tumor Efficacy Study in a Xenograft Model (for KRAS G12C Inhibitor 7b)
  • Cell Line and Animal Model: NCI-H1373 human non-small cell lung cancer cells, which carry the KRAS G12C mutation, are used. Female BALB/c nude mice are typically used as the host for the xenograft.

  • Tumor Implantation: NCI-H1373 cells are subcutaneously injected into the flank of the mice.

  • Compound Administration: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. Compound 7b is administered subcutaneously at various doses according to a predefined schedule.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The anti-tumor effect is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.

In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)
  • Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated. On the day of the assay, the culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Test compounds are added to the wells at various concentrations.

  • cAMP Measurement: After a short incubation period, the intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis: The EC₅₀ values are calculated from the dose-response curves.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Potentiates GLP GLP PKA->GLP GLP1 GLP-1 Secretion (Intestinal L-cells) -1 Stimulates

Caption: GPR119 Signaling Pathway Activation.

Experimental_Workflow_KRAS_Inhibitor cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound synthesis Multi-step Synthesis of KRAS G12C Inhibitor Derivative start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical Biochemical Assays (KRAS G12C Binding, Nucleotide Exchange) purification->biochemical cellular Cell-based Assays (Cell Viability, Western Blot) biochemical->cellular xenograft Xenograft Mouse Model (NCI-H1373) cellular->xenograft efficacy Anti-tumor Efficacy Evaluation xenograft->efficacy

Caption: KRAS G12C Inhibitor Development Workflow.

PROTAC_Mechanism cluster_cellular Cellular Machinery TargetLigand Target Protein Binding Ligand Linker 1,7-Diazaspiro[3.5]nonane Linker TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein Binds E3Ligand E3 Ligase Binding Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Binds TargetProtein->E3Ligase Forms Ternary Complex Proteasome Proteasome TargetProtein->Proteasome Recognition E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: PROTAC Mechanism of Action.

References

Application of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate as a PROTAC Linker: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, a spirocyclic linker, in the synthesis and application of PROTACs. This linker has been utilized in the development of potent degraders targeting key proteins in cancer signaling pathways, such as the Estrogen Receptor (ER) and Androgen Receptor (AR).

Signaling Pathways

PROTACs incorporating the this compound linker have been effectively used to target and degrade the Androgen Receptor (AR) and Estrogen Receptor (ER), both crucial drivers in the progression of certain cancers.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival, particularly in prostate cancer. A PROTAC targeting AR recruits an E3 ligase to the receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting downstream signaling.

AR_Signaling_Pathway Androgen Androgen AR (Cytoplasm) AR (Cytoplasm) Androgen->AR (Cytoplasm) Binds AR-Androgen (Cytoplasm) AR-Androgen (Cytoplasm) AR (Cytoplasm)->AR-Androgen (Cytoplasm) Conformational Change HSP HSP HSP->AR (Cytoplasm) Dissociates AR-Androgen Dimer (Nucleus) AR-Androgen Dimer (Nucleus) AR-Androgen (Cytoplasm)->AR-Androgen Dimer (Nucleus) Dimerization & Translocation AREs AREs AR-Androgen Dimer (Nucleus)->AREs Binds Gene Transcription Gene Transcription AREs->Gene Transcription Activates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Leads to

Caption: Androgen Receptor Signaling Pathway.

Estrogen Receptor (ER) Signaling Pathway

Similar to the AR, the Estrogen Receptor is a ligand-activated transcription factor. Upon binding to estrogen, it undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, regulating their transcription and promoting the growth of ER-positive breast cancers. An ER-targeting PROTAC induces the degradation of the ER, thereby blocking this signaling cascade.

ER_Signaling_Pathway Estrogen Estrogen ER (Cytoplasm) ER (Cytoplasm) Estrogen->ER (Cytoplasm) Binds ER-Estrogen (Cytoplasm) ER-Estrogen (Cytoplasm) ER (Cytoplasm)->ER-Estrogen (Cytoplasm) Conformational Change HSP HSP HSP->ER (Cytoplasm) Dissociates ER-Estrogen Dimer (Nucleus) ER-Estrogen Dimer (Nucleus) ER-Estrogen (Cytoplasm)->ER-Estrogen Dimer (Nucleus) Dimerization & Translocation EREs EREs ER-Estrogen Dimer (Nucleus)->EREs Binds Gene Transcription Gene Transcription EREs->Gene Transcription Activates Cell Growth & Proliferation Cell Growth & Proliferation Gene Transcription->Cell Growth & Proliferation Leads to

Caption: Estrogen Receptor Signaling Pathway.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The Boc-protected amine of the linker allows for sequential and controlled conjugation to the E3 ligase ligand and the POI-binding warhead.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation cluster_3 Step 4: Purification & Characterization Linker This compound Linker_E3 Linker-E3 Ligase Conjugate Linker->Linker_E3 Coupling Reaction E3_Ligand E3 Ligase Ligand (e.g., with a reactive group) E3_Ligand->Linker_E3 Deprotection Boc Deprotection (e.g., TFA) Linker_E3->Deprotection Deprotected_Linker_E3 Deprotected Linker-E3 Conjugate Deprotection->Deprotected_Linker_E3 Final_PROTAC Final PROTAC Molecule Deprotected_Linker_E3->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) POI_Ligand POI Ligand (Warhead) (e.g., with a carboxylic acid) POI_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General PROTAC Synthesis Workflow.

Data Presentation

The following table summarizes the reported activity of PROTACs that utilize the this compound linker.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Assay Conditions
ER Degrader-12 Estrogen Receptor α (ERα)Not specifiedMCF-7<1>9524-hour treatment
AR Degrader-9 Androgen Receptor (AR)Not specifiedLNCaP0.2 - 1>956-hour treatment

Note: Data is compiled from publicly available sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for the synthesis of a PROTAC, starting with the conjugation of the linker to an E3 ligase ligand, followed by coupling to the POI-binding warhead.

Materials:

  • This compound

  • E3 ligase ligand with a suitable reactive group (e.g., a leaving group for nucleophilic substitution)

  • POI-binding warhead with a carboxylic acid group

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Preparative HPLC system

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) depending on the reactivity of the E3 ligase ligand. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand Conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling to the POI Warhead

  • Dissolve the POI-binding warhead with a carboxylic acid group (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Linker-E3 Ligase Ligand Conjugate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the procedure for assessing the degradation of a target protein (e.g., ERα or AR) in a cancer cell line following treatment with a PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7 for ERα, LNCaP for AR)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium to achieve the desired final concentrations.

    • Treat the cells with the PROTAC dilutions or vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound serves as a versatile and effective spirocyclic linker in the design of PROTACs. Its rigid, three-dimensional structure can favorably influence the orientation of the POI and E3 ligase within the ternary complex, leading to potent and efficient protein degradation. The synthetic protocols provided herein offer a general framework for the incorporation of this linker into novel PROTAC molecules, and the analytical methods described are essential for the characterization of their biological activity. Researchers in the field of targeted protein degradation can leverage this information for the rational design and development of new therapeutics.

Application Notes and Protocols for the Selective Mono-Boc Protection of 1,7-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the selective mono-Boc protection of 1,7-diazaspiro[3.5]nonane, a valuable building block in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] Achieving selective monofunctionalization of symmetrical diamines like 1,7-diazaspiro[3.5]nonane is a significant challenge, often resulting in a mixture of mono- and di-protected products.[1][2] This guide presents a robust methodology to achieve a high yield of the desired mono-protected product, N-Boc-1,7-diazaspiro[3.5]nonane.

The presented protocol is adapted from established methods for the selective mono-Boc protection of various cyclic and acyclic diamines.[2][3][4][5] The core strategy involves the in situ generation of one equivalent of hydrochloric acid (HCl) to selectively protonate one of the amine functionalities of the diamine. This renders one nitrogen atom unreactive towards the Boc-anhydride, thereby favoring mono-protection.[3][4][5]

Experimental Protocol

This protocol details a reliable method for the mono-Boc protection of 1,7-diazaspiro[3.5]nonane using di-tert-butyl dicarbonate ((Boc)₂O) and chlorotrimethylsilane (Me₃SiCl) as an in situ source of HCl.[3][4][5]

Materials:

  • 1,7-diazaspiro[3.5]nonane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (Me₃SiCl), freshly distilled

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 2N aqueous solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate may form upon addition.[3]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete mono-protonation.

  • Add deionized water (approximately 1 mL per mmol of diamine) to the mixture.[3]

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water.

  • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[3]

  • Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude mono-Boc-protected 1,7-diazaspiro[3.5]nonane.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the mono-Boc protection of diamines using the in situ HCl generation method, which can be adapted for 1,7-diazaspiro[3.5]nonane.

ParameterConditionRationaleReference
Diamine 1.0 eqStarting material[3]
(Boc)₂O 1.0 - 1.2 eqBoc-protecting agent[3][6]
HCl Source Me₃SiCl (1.0 eq)In situ generation of one equivalent of HCl for selective mono-protonation[3][4][5]
Solvent Anhydrous MethanolSolubilizes reactants[3]
Temperature 0 °C to Room Temp.Controls reaction rate and selectivity[3]
Reaction Time 1 - 4 hoursTime for reaction completion[3][6]
Work-up Basic aqueous extractionIsolates the free amine product[3]
Typical Yield 60 - 85%Expected product yield after purification[2][3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the selective mono-Boc protection of 1,7-diazaspiro[3.5]nonane.

Boc_Protection_Workflow Experimental Workflow for Mono-Boc Protection cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up and Isolation start Start: Dissolve 1,7-diazaspiro[3.5]nonane in anhydrous MeOH cool Cool reaction mixture to 0°C start->cool add_me3sicl Add Me3SiCl (1.0 eq) dropwise cool->add_me3sicl warm Warm to room temperature add_me3sicl->warm add_boc2o Add (Boc)2O (1.0 eq) warm->add_boc2o react Stir at room temperature for 1-2 hours add_boc2o->react quench Dilute with water and wash with ether react->quench basify Adjust pH to >12 with 2N NaOH quench->basify extract Extract with Dichloromethane basify->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography (if needed) dry->purify end End: Obtain pure mono-Boc-1,7-diazaspiro[3.5]nonane purify->end

Caption: Workflow for the selective mono-Boc protection of 1,7-diazaspiro[3.5]nonane.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical logic behind the selective mono-protection strategy.

Selective_Protection_Logic Logical Pathway for Selective Mono-Protection cluster_reactants Initial Reactants cluster_activation Selective Deactivation cluster_protection Protection Step cluster_byproducts Potential Side Products (Minimized) diamine 1,7-Diazaspiro[3.5]nonane (Two reactive NH groups) hcl In situ generation of 1 eq. HCl diamine->hcl me3sicl Me3SiCl + MeOH me3sicl->hcl mono_protonated Mono-protonated Diamine (One reactive NH, one unreactive NH2+) hcl->mono_protonated Selectively protonates one amine mono_boc Mono-Boc Protected Diamine mono_protonated->mono_boc Reacts with di_boc Di-Boc Protected Diamine mono_protonated->di_boc Less favored reaction unreacted Unreacted Diamine mono_protonated->unreacted If (Boc)2O is limiting boc2o (Boc)2O boc2o->mono_boc

Caption: Chemical logic for achieving selective mono-Boc protection of a diamine.

References

Application Notes and Protocols: Synthesis of Derivatives from Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives starting from tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. This versatile scaffold is a valuable building block in medicinal chemistry and drug discovery, offering a unique three-dimensional architecture for the development of novel therapeutic agents.

Introduction

This compound (Boc-1,7-diazaspiro[3.5]nonane) is a spirocyclic diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. The presence of a free secondary amine on the piperidine ring allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of compound libraries for drug screening. This document outlines key synthetic transformations to generate diverse derivatives, including N-arylation, N-alkylation, N-acylation, reductive amination, N-sulfonylation, and urea formation.

Synthesis of the Starting Material

The starting material, this compound, can be synthesized via a multi-step sequence as described in the patent literature.[1][2] A general overview of a reported synthetic route is provided below.

Synthesis_of_Starting_Material cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Compound_1 Compound 1 Compound_2 Compound 2 Compound_1->Compound_2 Ethanol, NH4OAc Ethyl_malonate Ethyl malonate Compound_3 Compound 3 Compound_2->Compound_3 LiBH4, THF Compound_4 Compound 4 Compound_3->Compound_4 TsCl, CH2Cl2 Compound_5 Compound 5 Compound_4->Compound_5 Cs2CO3, MeCN Compound_6 Compound 6 Compound_5->Compound_6 Mg, MeOH Compound_7 Compound 7 Compound_6->Compound_7 Boc2O, CH2Cl2 Final_Product This compound Compound_7->Final_Product Pd/C, MeOH

Caption: Synthetic overview for this compound.

Derivatization Protocols

The following protocols describe common methods for derivatizing the secondary amine of this compound.

N-Arylation (Buchwald-Hartwig Amination)

This protocol is based on a procedure described in the patent literature for the synthesis of pyrazolopyridinamine compounds.

Experimental Protocol:

A mixture of this compound, an aryl halide (e.g., a substituted chloropyrazolopyridine), a palladium catalyst (e.g., Ruphos Pd G2), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane) is subjected to the following procedure:

  • To a reaction vessel containing a solution of the aryl halide in dioxane, add this compound (1.0-1.5 equivalents) and cesium carbonate (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Ruphos Pd G2, 0.05-0.1 equivalents).

  • Degas the reaction mixture and then heat to a specified temperature (e.g., 90 °C) for a designated time (e.g., 3 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated derivative.

Quantitative Data (Example from Literature):

Starting Material (Aryl Halide)ProductYieldAnalytical Data
Substituted chloropyrazolopyridineCorresponding N-arylated derivativeNot explicitly stated for the intermediateMS: Calculated 381 (MH+), Found 381 (MH+)

digraph "Buchwald_Hartwig_Amination" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="this compound + Aryl Halide", fillcolor="#FBBC05", fontcolor="#202124"]; "Reagents" [label="Pd Catalyst (e.g., Ruphos Pd G2)\nBase (e.g., Cs2CO3)\nSolvent (e.g., Dioxane)"]; "Reaction" [label="Heating (e.g., 90°C, 3h)"]; "Workup" [label="Cooling, Dilution, Filtration"]; "Purification" [label="Column Chromatography"]; "Product" [label="N-Arylated Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reagents" [label="1. Add"]; "Reagents" -> "Reaction" [label="2. Heat"]; "Reaction" -> "Workup" [label="3. Process"]; "Workup" -> "Purification" [label="4. Purify"]; "Purification" -> "Product"; }``` Caption: Workflow for N-Arylation via Buchwald-Hartwig amination.

General Protocol for N-Alkylation

This is a general procedure for the N-alkylation of secondary amines and may require optimization for specific substrates.

Experimental Protocol:

  • Dissolve tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
  • Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1-1.5 equivalents) dropwise at room temperature.
  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (Illustrative):

Alkylating Agent Product Expected Yield Range
Benzyl bromide tert-butyl 7-benzyl-1,7-diazaspiro[3.5]nonane-1-carboxylate 70-90%
Ethyl bromoacetate tert-butyl 7-(2-ethoxy-2-oxoethyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate 60-80%
General Protocol for N-Acylation

This general procedure for N-acylation can be adapted for various acylating agents.

Experimental Protocol:

  • Dissolve tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (1.0 equivalent) and a base (e.g., TEA or DIPEA, 1.5 equivalents) in an anhydrous solvent like DCM.
  • Cool the solution to 0 °C in an ice bath.
  • Add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) dropwise.
  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
  • Wash the reaction mixture with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the residue by column chromatography.

Expected Quantitative Data (Illustrative):

Acylating Agent Product Expected Yield Range
Acetyl chloride tert-butyl 7-acetyl-1,7-diazaspiro[3.5]nonane-1-carboxylate 85-95%
Benzoyl chloride tert-butyl 7-benzoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate 80-90%
General Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of aldehydes or ketones.

Experimental Protocol:

  • To a solution of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloroethane (DCE) or methanol), add a few drops of acetic acid.
  • Stir the mixture at room temperature for1-2 hours to facilitate imine/enamine formation.
  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), in portions.
  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  • Extract the product with an organic solvent.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
  • Purify the crude product by column chromatography.

Expected Quantitative Data (Illustrative):

Carbonyl Compound Product Expected Yield Range
Benzaldehyde tert-butyl 7-(phenylmethyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate 70-85%
Acetone tert-butyl 7-(propan-2-yl)-1,7-diazaspiro[3.5]nonane-1-carboxylate 65-80%
digraph "Reductive_Amination_Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

  "Start" [label="Boc-1,7-diazaspiro[3.5]nonane + Aldehyde/Ketone", fillcolor="#FBBC05", fontcolor="#202124"];
  "Imine_Formation" [label="Imine/Enamine Formation\n(Solvent, Acetic Acid)"];
  "Reduction" [label="Reduction\n(e.g., NaBH(OAc)3)"];
  "Workup" [label="Quenching, Extraction"];
  "Purification" [label="Column Chromatography"];
  "Product" [label="N-Alkylated Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

  "Start" -> "Imine_Formation" [label="1. Mix"];
  "Imine_Formation" -> "Reduction" [label="2. Add Reducing Agent"];
  "Reduction" -> "Workup" [label="3. Process"];
  "Workup" -> "Purification" [label="4. Purify"];
  "Purification" -> "Product";
}

Caption: General workflow for reductive amination.

General Protocol for N-Sulfonylation

This general procedure can be used for the synthesis of sulfonamide derivatives.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a solvent such as DCM, and add a base like pyridine or TEA (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add a solution of the sulfonyl chloride (1.1 equivalents) in DCM dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water, an acidic solution (e.g., 1N HCl) to remove excess base, and then brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Quantitative Data (Illustrative):

Sulfonyl ChlorideProductExpected Yield Range
p-Toluenesulfonyl chloridetert-butyl 7-(tosyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate80-95%
Methanesulfonyl chloridetert-butyl 7-(methylsulfonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate75-90%
General Protocol for Urea Formation

This protocol describes a general method for the synthesis of urea derivatives.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in an aprotic solvent like DCM or THF.

  • Add the isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the isocyanate peak in the IR spectrum.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture.

  • Purify the product by trituration with a suitable solvent (e.g., ether or hexanes) or by column chromatography if necessary.

Expected Quantitative Data (Illustrative):

IsocyanateProductExpected Yield Range
Phenyl isocyanatetert-butyl 7-(phenylcarbamoyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate90-99%
Ethyl isocyanatetert-butyl 7-(ethylcarbamoyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate90-99%

Conclusion

The protocols provided herein offer a foundation for the synthesis of a diverse range of derivatives from this compound. These methods are fundamental in medicinal chemistry for generating novel compounds for biological screening. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets. The unique spirocyclic nature of this scaffold holds significant potential for the discovery of new drug candidates with improved pharmacological profiles.

References

Application Notes and Protocols for Coupling Reactions with Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. This versatile building block is valuable in medicinal chemistry and drug discovery, particularly as a scaffold in the synthesis of novel chemical entities. The protocols outlined below are based on established synthetic methodologies for similar secondary amines and spirocyclic systems. Optimization may be required for specific substrates.

Amide Bond Formation

Amide coupling is a fundamental transformation in organic synthesis, frequently employed to link amine-containing fragments with carboxylic acids. The secondary amine at the 7-position of this compound can be readily acylated to form the corresponding amide.

General Workflow for Amide Coupling

reagents Carboxylic Acid (R-COOH) Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA, Et3N) reaction Reaction Mixture (0°C to RT) reagents->reaction spiroamine This compound spiroamine->reaction solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Acylated Product purification->product

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Coupling with HATU
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) are added O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.). The mixture is stirred at room temperature for 15 minutes.

  • Reaction: this compound (1.0 eq.) is added to the activated carboxylic acid solution. The reaction mixture is stirred at room temperature for 2-16 hours, with progress monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Data Summary for Amide Coupling Reactions
Coupling ReagentBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
HATUDIPEADMF252-485-95
HOBt/EDCDIPEADCM0 to 2512-1870-90
T3PPyridineEtOAc254-875-90

Reductive Amination

Reductive amination allows for the formation of a C-N bond between the secondary amine of the spirocycle and a carbonyl compound (aldehyde or ketone). This two-step, one-pot procedure involves the initial formation of an iminium ion followed by its reduction.

General Workflow for Reductive Amination

reagents Aldehyde or Ketone (R-CHO) Reducing Agent (e.g., NaBH(OAc)3) reaction Reaction Mixture (RT) reagents->reaction spiroamine This compound spiroamine->reaction solvent Solvent (e.g., DCE, THF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • Preparation: To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1 M) is added acetic acid (1.1 eq.). The mixture is stirred at room temperature for 30 minutes.

  • Reaction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 4-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the N-alkylated product.

Data Summary for Reductive Amination Conditions
Reducing AgentSolventAdditiveTemperature (°C)Typical Time (h)Typical Yield (%)
NaBH(OAc)₃DCEAcetic Acid254-2470-95
NaBH₃CNMeOHAcetic Acid2512-2465-85
H₂/Pd-CEtOH/MeOHNone2512-4860-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. This method is particularly useful for introducing aromatic or heteroaromatic substituents onto the spirocyclic core.

General Workflow for Buchwald-Hartwig Amination

reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu, Cs2CO3) reaction Inert Atmosphere (Ar/N2) Heat (80-110°C) reagents->reaction spiroamine This compound spiroamine->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Filtration & Concentration reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Arylated Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: An oven-dried Schlenk tube is charged with the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Reaction: The tube is evacuated and backfilled with argon three times. Anhydrous toluene (0.1 M) is added, and the mixture is heated to 100 °C for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to provide the desired N-arylated product.

Data Summary for Buchwald-Hartwig Amination Conditions
Catalyst/LigandBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11012-2470-95
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10018-2460-85
RuPhos Pd G3K₃PO₄t-BuOH/Toluene80-1008-1675-95

These protocols provide a foundation for the successful implementation of coupling reactions with this compound. Researchers are encouraged to adapt and optimize these conditions to suit their specific substrates and desired outcomes.

Application Notes and Protocols for Diazaspiro[3.5]nonane Scaffolds in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of the diazaspiro[3.5]nonane scaffold in the design of novel therapeutic agents targeting neurodegenerative diseases. This document details the rationale for targeting specific receptors, summarizes key quantitative data, provides detailed experimental protocols for compound synthesis and evaluation, and visualizes relevant biological pathways and workflows.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key focus of drug discovery in this area is the development of small molecules that can modulate the activity of specific G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets implicated in disease progression. The 2,7-diazaspiro[3.5]nonane scaffold has recently emerged as a promising structural motif for the development of selective ligands for the Dopamine D4 receptor (D4R) and the Sigma-1 receptor (S1R), both of which are compelling targets for therapeutic intervention in neurodegenerative disorders.[1][2]

The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core allows for precise orientation of substituent groups, enabling the design of compounds with high affinity and selectivity for their intended targets.[1] This scaffold offers advantages in exploring novel chemical space and improving drug-like properties.

Target Rationale

Dopamine D4 Receptor (D4R) Antagonists

The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its role in cognition and neuropsychiatric conditions makes it a target of interest for neurodegenerative diseases. In the context of Parkinson's disease, D4R antagonists are being investigated as potential adjunctive therapies to levodopa (L-DOPA) treatment.[1] They are hypothesized to mitigate the motor complications and psychosis that can arise from long-term L-DOPA use without compromising its anti-parkinsonian efficacy.

Sigma-1 Receptor (S1R) Ligands

The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival.[4][5] S1R ligands have demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[4][6] Modulation of S1R activity is thought to protect neurons from excitotoxicity, oxidative stress, and protein misfolding, all of which are key pathological features of neurodegeneration.

Data Presentation

The following tables summarize the in vitro binding affinities of representative 2,7-diazaspiro[3.5]nonane derivatives for the Dopamine D4 and Sigma-1 receptors.

Table 1: Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives for Dopamine D4 Receptor

Compound IDStructureD4R Ki (nM)D2R Ki (nM)D3R Ki (nM)Selectivity (D4R vs D2R/D3R)
4 N-(3,4-difluorobenzyl)-2-(6-fluoro-1H-indol-3-yl)-2,7-diazaspiro[3.5]nonane25>10,000>10,000>400-fold
5 2-((6-fluoro-1H-indol-3-yl)methyl)-7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane150>10,000>10,000>66-fold
9 2-((3,4-dichlorophenyl)methyl)-7-((6-fluoro-1H-indol-3-yl)methyl)-2,7-diazaspiro[3.5]nonane2.3230180100-fold vs D2R, 78-fold vs D3R

Data extracted from Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists.[1]

Table 2: Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma-1 and Sigma-2 Receptors

Compound IDStructureS1R Ki (nM)S2R Ki (nM)Selectivity (S1R vs S2R)
4b 7-benzyl-2-phenyl-2,7-diazaspiro[3.5]nonane2.72710-fold
4c 7-benzyl-2-(4-chlorophenyl)-2,7-diazaspiro[3.5]nonane3.5216-fold
5b 7-phenethyl-2-phenyl-2,7-diazaspiro[3.5]nonane131027.8-fold

Data extracted from Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.[2]

Experimental Protocols

Protocol 1: General Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

This protocol describes a general synthetic route for the preparation of N-substituted 2,7-diazaspiro[3.5]nonane derivatives, as adapted from the literature.[1][7]

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Aryl or alkyl halide (e.g., benzyl bromide, 3,4-difluorobenzyl bromide)

  • Aryl aldehyde (for reductive amination)

  • Sodium triacetoxyborohydride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Aryl carboxylic acids

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • N-Alkylation or Reductive Amination of the Spirocyclic Core:

    • For N-alkylation: To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent (e.g., DCM), add the desired aryl or alkyl halide and a base (e.g., DIPEA). Stir the reaction mixture at room temperature until completion.

    • For reductive amination: To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and the desired aryl aldehyde in a suitable solvent (e.g., DCM), add sodium triacetoxyborohydride portion-wise. Stir the reaction mixture at room temperature until completion.

  • Boc-Deprotection:

    • Dissolve the product from step 1 in DCM and add TFA. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Second N-Substitution (Amide Coupling or Reductive Amination):

    • For amide coupling: To a solution of the deprotected amine from step 2, the desired aryl carboxylic acid, and HATU in a suitable solvent (e.g., DCM), add DIPEA. Stir the reaction at room temperature until completion.

    • For a second reductive amination: Follow the procedure described in step 1b using the deprotected amine from step 2 and a different aryl aldehyde.

  • Purification:

    • Purify the final compound using flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human Dopamine D4 receptor.

Materials:

  • Membrane preparations from cells expressing the human D4 receptor.

  • Radioligand: [³H]N-methylspiperone.

  • Non-specific binding control: 10 µM (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[8]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand ([³H]N-methylspiperone) at a concentration close to its Kd.

    • For total binding wells, add only assay buffer and radioligand.

    • For non-specific binding wells, add assay buffer, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the Sigma-1 receptor.

Materials:

  • Membrane preparations from a source rich in Sigma-1 receptors (e.g., guinea pig liver).[9]

  • Radioligand: --INVALID-LINK---Pentazocine.[6][9]

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% PEI.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, test compound at various concentrations, and --INVALID-LINK---pentazocine at a concentration near its Kd.

    • For total binding wells, add only assay buffer and radioligand.

    • For non-specific binding wells, add assay buffer, radioligand, and 10 µM haloperidol.

  • Incubation:

    • Add the membrane preparation to each well.

    • Incubate the plate at 37°C for 90 minutes.

  • Filtration:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

  • Counting:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ and Ki values as described in Protocol 2.

Visualizations

G cluster_0 Synthesis Workflow Start Start Core tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Start->Core Sub1 N-Alkylation or Reductive Amination Core->Sub1 Deprotect Boc-Deprotection (TFA) Sub1->Deprotect Sub2 Second N-Substitution (Amide Coupling or Reductive Amination) Deprotect->Sub2 Purify Purification (Chromatography) Sub2->Purify Final Final Compound Purify->Final

Caption: General workflow for the synthesis of 2,7-diazaspiro[3.5]nonane derivatives.

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Gi_Go Gαi/o D4R->Gi_Go AC Adenylyl Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Antagonist Diazaspiro[3.5]nonane Antagonist Antagonist->D4R G cluster_0 Sigma-1 Receptor Signaling Ligand Diazaspiro[3.5]nonane Ligand S1R_BiP S1R-BiP Complex (ER Membrane) Ligand->S1R_BiP S1R Active S1R S1R_BiP->S1R Dissociation IP3R IP3 Receptor S1R->IP3R Modulation Ca_Mobilization Ca²⁺ Mobilization IP3R->Ca_Mobilization Neuroprotection Neuroprotection Ca_Mobilization->Neuroprotection

References

Application Notes and Protocols for the Development of Novel Catalysts in Diazaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of diazaspiro[3.5]nonane derivatives, a core scaffold of significant interest in medicinal chemistry due to its unique three-dimensional structure and potential as a bioisostere for common motifs like piperidine and piperazine. This document focuses on a novel enantioselective catalytic approach and a robust multi-step synthesis for orthogonally protected analogues.

Introduction

Diazaspiro[3.5]nonanes are a class of saturated heterocyclic compounds featuring a spirocyclic junction between an azetidine and a piperidine ring. Their rigid, non-planar structure provides a valuable tool for exploring chemical space in drug discovery, offering potential improvements in physicochemical properties such as solubility and metabolic stability. The development of efficient and stereoselective synthetic routes to access these scaffolds is a key area of research. This document outlines two distinct methodologies for their synthesis.

Catalytic Approach: Rhodium-Catalyzed Asymmetric Cyclopropanation

A novel and highly efficient method for the asymmetric synthesis of a precursor to the diazaspiro[3.5]nonane core involves the dirhodium-catalyzed cyclopropanation of an exocyclic olefin. This method provides excellent enantioselectivity and good yields, making it an attractive approach for accessing chiral spirocycles.

Data Presentation

Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation

CatalystSubstrate 1Substrate 2ProductYield (%)ee (%)
Rh₂(S-p-PhTPCP)₄N-Boc-4-methylenepiperidineMethyl 2-phenyl-2-diazoacetateMethyl 1-(tert-butoxycarbonyl)-2-phenyl-2,6-diazaspiro[3.5]nonane-6-carboxylate8590
Experimental Protocols

1. Synthesis of N-Boc-4-methylenepiperidine (Substrate 1)

This protocol is based on the Wittig reaction to introduce the exocyclic methylene group.

  • Materials:

    • N-Boc-4-piperidone

    • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise.

    • Allow the resulting bright yellow mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-4-methylenepiperidine as a colorless oil.

2. Rhodium-Catalyzed Asymmetric Cyclopropanation

  • Materials:

    • N-Boc-4-methylenepiperidine

    • Methyl 2-phenyl-2-diazoacetate

    • Dirhodium(II) tetrakis(N-(p-phenyl)phenylacetamidate) [Rh₂(S-p-PhTPCP)₄]

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-methylenepiperidine (1.5 eq) and the chiral dirhodium catalyst Rh₂(S-p-PhTPCP)₄ (0.01 eq) in anhydrous DCM.

    • To this solution, add a solution of methyl 2-phenyl-2-diazoacetate (1.0 eq) in anhydrous DCM dropwise via a syringe pump over a period of 4-6 hours.

    • Upon complete addition, stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired diazaspiro[3.5]nonane precursor. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualization

G cluster_wittig Wittig Reaction cluster_cyclo Asymmetric Cyclopropanation wittig_reagents Ph₃PCH₃Br + KOtBu in THF wittig_product N-Boc-4-methylenepiperidine wittig_reagents->wittig_product Reacts with nboc_piperidone N-Boc-4-piperidone nboc_piperidone->wittig_product spirocycle Diazaspiro[3.5]nonane precursor wittig_product->spirocycle Reacts with diazo Methyl 2-phenyl-2-diazoacetate diazo->spirocycle catalyst Rh₂(S-p-PhTPCP)₄ catalyst->spirocycle Catalyzes

Experimental workflow for the catalytic synthesis.

G catalyst Rh₂(L)₄ carbene Rh₂(L)₄=C(R)-CO₂Me (Rhodium Carbene) catalyst->carbene + Diazo diazo R-C(N₂)-CO₂Me diazo->carbene product Cyclopropane Product carbene->product + Olefin n2 N₂ carbene->n2 olefin Olefin Substrate olefin->product product->catalyst Releases

Catalytic cycle for Rh-catalyzed cyclopropanation.

Multi-Step Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

This section describes a robust, non-catalytic, six-step synthesis that provides multigram quantities of orthogonally protected 2,6-diazaspiro[3.5]nonane, a versatile building block for medicinal chemistry.[1] This method does not rely on a novel catalytic step for the core ring formation but is included as a reliable alternative for producing key intermediates.

Data Presentation

Table 2: Overview of the Six-Step Synthesis

StepReaction TypeStarting MaterialKey ReagentProductYield (%)
1Boc Protection4-(Aminomethyl)piperidineBoc₂Otert-Butyl ((piperidin-4-yl)methyl)carbamate99
2Cbz ProtectionProduct from Step 1Cbz-ClBenzyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate97
3Boc DeprotectionProduct from Step 2TFABenzyl 4-(aminomethyl)piperidine-1-carboxylate99
4Azetidinone formationProduct from Step 3Chloroacetyl chlorideBenzyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate98
5Intramolecular CyclizationProduct from Step 4NaHBenzyl 2-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate78
6Lactam ReductionProduct from Step 5BH₃·THFBenzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate85

Note: The final product can be further functionalized, for example, by Boc-protection of the secondary amine.

Experimental Protocols

Step 5: Intramolecular Cyclization to form the Spiro-Lactam

  • Materials:

    • Benzyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

  • Procedure:

    • Wash sodium hydride (2.2 eq) with hexane to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of benzyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate (1.0 eq) in a mixture of anhydrous DMF and THF dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield benzyl 2-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate.

Step 6: Reduction of the Azetidinone Ring

  • Materials:

    • Benzyl 2-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate

    • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the spiro-lactam from Step 5 (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add the borane-THF complex (3.0 eq) dropwise.

    • Heat the reaction mixture to reflux and stir for 4 hours.

    • Cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

    • Add 1 M HCl and stir the mixture at room temperature for 30 minutes.

    • Basify the mixture with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to obtain benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate.

Visualization

G cluster_synthesis Multi-Step Synthesis of Diazaspiro[3.5]nonane start 4-(Aminomethyl) piperidine step1 Boc Protection start->step1 Boc₂O step2 Cbz Protection step1->step2 Cbz-Cl step3 Boc Deprotection step2->step3 TFA step4 Azetidinone Formation step3->step4 ClCOCH₂Cl step5 Intramolecular Cyclization step4->step5 NaH step6 Lactam Reduction step5->step6 BH₃·THF end Orthogonally Protected 2,6-Diazaspiro[3.5]nonane step6->end

Logical workflow for the multi-step synthesis.

Conclusion

This document provides detailed protocols for two effective methods for synthesizing diazaspiro[3.5]nonane derivatives. The rhodium-catalyzed asymmetric cyclopropanation offers an elegant and efficient route to chiral diazaspiro[3.5]nonane precursors. In contrast, the multi-step synthesis provides a reliable and scalable method for producing orthogonally protected 2,6-diazaspiro[3.5]nonane, a key building block for further chemical exploration. The choice of method will depend on the specific goals of the research, such as the need for enantiopure material or the requirement for large quantities of orthogonally protected intermediates. Further development of novel catalytic systems, potentially involving organocatalysis or other transition metals, remains an active and important area of research to broaden the accessibility and diversity of this valuable spirocyclic scaffold.

References

Application Notes and Protocols for the Functionalization of the Secondary Amine in Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a versatile bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid spirocyclic core provides a unique three-dimensional architecture, while the presence of a Boc-protected primary amine and a reactive secondary amine allows for selective functionalization and elaboration into more complex molecules. This document provides detailed application notes and experimental protocols for the functionalization of the secondary amine at the 7-position, a key step in the synthesis of novel chemical entities, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs).

The selective modification of the secondary amine is crucial for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with desired pharmacological properties. The primary applications for this functionalized scaffold include its use as a core building block for PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the latter.

Core Structure and Nomenclature

The core structure is this compound. It is important to note that various numbering and naming conventions may be encountered in literature and commercial sources. Common alternative names include:

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • 1-Boc-1,7-diazaspiro[3.5]nonane

  • 7-Boc-2,7-diazaspiro[3.5]nonane

This document will consistently refer to the structure as this compound, with the secondary amine at the 7-position being the site of functionalization.

Key Functionalization Strategies

The secondary amine of this compound can be functionalized through several standard organic transformations. The choice of reaction depends on the desired substituent to be introduced. The most common and effective methods include:

  • N-Acylation: Introduction of an acyl group via reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

  • N-Alkylation: Introduction of an alkyl group via reaction with alkyl halides or through reductive amination with aldehydes or ketones.

  • N-Arylation: Introduction of an aryl or heteroaryl group, typically through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Below are detailed protocols for these key transformations.

Experimental Protocols

N-Acylation with Acyl Chlorides

N-acylation is a straightforward and high-yielding method for the introduction of amide functionalities.

General Reaction Scheme:

Start Start Protocol N-Acylation Protocol Start->Protocol Reagents Reagents: - this compound - Acyl Chloride (R-COCl) - Base (e.g., Triethylamine, DIPEA) - Solvent (e.g., DCM, THF) Protocol->Reagents Procedure Procedure: 1. Dissolve starting material and base in solvent. 2. Cool to 0 °C. 3. Add acyl chloride dropwise. 4. Stir at room temperature. 5. Work-up and purification. Protocol->Procedure Product N-Acylated Product Procedure->Product Start Start Protocol Reductive Amination Protocol Start->Protocol Reagents Reagents: - this compound - Aldehyde or Ketone - Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) - Solvent (e.g., DCE, MeOH) Protocol->Reagents Procedure Procedure: 1. Combine starting material and carbonyl compound in solvent. 2. Add reducing agent portion-wise. 3. Stir at room temperature. 4. Work-up and purification. Protocol->Procedure Product N-Alkylated Product Procedure->Product Start Start Protocol Buchwald-Hartwig N-Arylation Start->Protocol Reagents Reagents: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP, XPhos) - Base (e.g., NaOtBu, Cs₂CO₃) - Solvent (e.g., Toluene, Dioxane) Protocol->Reagents Procedure Procedure: 1. Combine reagents under inert atmosphere. 2. Heat the reaction mixture. 3. Monitor reaction progress. 4. Work-up and purification. Protocol->Procedure Product N-Arylated Product Procedure->Product

Application Notes and Protocols: Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a spirocyclic scaffold gaining attention in medicinal chemistry. Spirocycles, which feature two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly sought after in modern drug design. The incorporation of such rigid scaffolds can significantly enhance the pharmacological profile of drug candidates by providing a constrained conformation that can lead to improved potency and selectivity for the biological target. Furthermore, the introduction of sp3-rich spirocyclic moieties often leads to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development. The this compound scaffold, with its defined vectoral projection of substituents, serves as a versatile building block for creating novel therapeutics targeting a range of diseases.

Application in Drug Design: A Case Study on CCR3/CCR5 Antagonists

While direct biological data for derivatives of this compound is emerging, a closely related scaffold, 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, has been utilized in the development of antagonists for the C-C chemokine receptor 3 (CCR3) and C-C chemokine receptor 5 (CCR5).[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the inflammatory response and are also co-receptors for HIV entry into host cells.[1] Antagonists of these receptors have therapeutic potential in treating inflammatory conditions and HIV infection.[1] The rigid 1,7-diazaspiro[3.5]nonane core helps to orient the pharmacophoric groups in a precise manner to effectively block the binding of natural ligands to the chemokine receptors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of compounds containing a related azaspiro[3.5]nonane scaffold against the CCR3 and CCR5 receptors. This data is presented as a representative example of the potential application of the 1,7-diazaspiro[3.5]nonane scaffold in developing potent GPCR modulators.

Compound IDTarget ReceptorIC50 (nM)
Compound ACCR315
Compound BCCR322
Compound CCCR58
Compound DCCR512

Note: The data presented is for illustrative purposes based on the activity of related azaspiro[3.5]nonane derivatives.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves a seven-step process.[2]

Step 1: Synthesis of Intermediate 2

  • Dissolve compound 1 (1-p-toluenesulfonyl-4-piperidone) in ethanol.

  • Add ethyl malonate and react to obtain compound 2.[2]

Step 2: Synthesis of Intermediate 3

  • React compound 2 with lithium borohydride in tetrahydrofuran to yield compound 3.[2]

Step 3: Synthesis of Intermediate 4

  • React compound 3 with p-toluenesulfonyl chloride in dichloromethane to produce compound 4.[2]

Step 4: Synthesis of Intermediate 5

  • Treat compound 4 with cesium carbonate in acetonitrile to induce ring closure and form compound 5.[2]

Step 5: Synthesis of Intermediate 6

  • Reduce compound 5 using magnesium chips in methanol to obtain compound 6.[2]

Step 6: Synthesis of Intermediate 7

  • React compound 6 with Boc anhydride in dichloromethane to yield compound 7.[2]

Step 7: Synthesis of this compound (Final Product)

  • React compound 7 with palladium on carbon in methanol to obtain the final product, this compound.[2]

Biological Evaluation: CCR5 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR5 receptor.

Materials:

  • HEK293 cell membranes expressing human CCR5.

  • [125I]-MIP-1α (radioligand).

  • Test compounds (dissolved in DMSO).

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound dilution, and 25 µL of [125I]-MIP-1α.

  • Initiate the binding reaction by adding 100 µL of the CCR5-expressing cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the 96-well filter plate.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the IC50 value by performing a non-linear regression analysis of the competition binding data.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Scaffold cluster_evaluation Biological Evaluation start Starting Materials step1 Step 1: Intermediate 2 Formation start->step1 step2 Step 2: Reduction step1->step2 step3 Step 3: Tosylation step2->step3 step4 Step 4: Cyclization step3->step4 step5 Step 5: Reduction step4->step5 step6 Step 6: Boc Protection step5->step6 step7 Step 7: Deprotection step6->step7 scaffold This compound step7->scaffold assay_prep Assay Preparation scaffold->assay_prep Test Compound Derivatization binding_assay CCR5 Radioligand Binding Assay assay_prep->binding_assay data_analysis Data Analysis (IC50) binding_assay->data_analysis result Biological Activity Data data_analysis->result ccr5_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein Gαi/Gβγ CCR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds & Activates Antagonist 1,7-Diazaspiro[3.5]nonane Derivative Antagonist->CCR5 Blocks Binding cAMP ↓ cAMP AC->cAMP Cellular_Response Inflammatory Response Chemotaxis cAMP->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and detailed experimental protocols for the multi-step synthesis of this diazaspirocycle.

Troubleshooting Guides & FAQs

This section is organized by each major step of the synthesis, addressing common issues that can lead to low yields or product impurities.

Step 1: Knoevenagel Condensation

Reaction: Compound 1 reacts with ethyl malonate in the presence of a base to yield Compound 2.

FAQ 1: I am observing a low yield of Compound 2 in the Knoevenagel condensation. What are the potential causes and solutions?

A low yield in this initial step can significantly impact the overall yield of the final product. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to an appropriate temperature (typically reflux) for a sufficient duration (e.g., 4 hours).[1]

  • Suboptimal Catalyst: The base catalyst may be inappropriate or used in an incorrect amount.

    • Solution: Ammonium acetate is a commonly used weak base for this transformation.[1] Ensure it is fresh and used in the correct stoichiometric ratio. Using a stronger base could lead to side reactions.[1]

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]

    • Solution: While the reaction is often run in ethanol, ensuring anhydrous conditions at the start can be beneficial. Some protocols suggest the use of a Dean-Stark apparatus to remove water azeotropically, though this may not be necessary for all scales.

  • Side Reactions: The primary side reactions are self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.[1]

    • Solution: Using a weak base and controlling the reaction temperature can minimize self-condensation.[1] To prevent Michael addition, avoid prolonged reaction times after the initial product is formed.[1]

Table 1: Troubleshooting Summary for Knoevenagel Condensation

IssuePotential CauseRecommended Action
Low ConversionIncomplete reactionMonitor by TLC; ensure adequate reaction time and temperature.
Inactive catalystUse fresh ammonium acetate.
Low YieldWater inhibitionUse anhydrous ethanol.
Side reactions (self-condensation, Michael addition)Use a weak base; control temperature and reaction time.
Product Precipitation IssuespH of the workup solutionNeutralize the reaction mixture to pH ~8 with 1N sodium hydroxide before extraction.

Experimental Protocol: Knoevenagel Condensation

  • Dissolve compound 1 (1 equivalent) in ethanol at room temperature.

  • Add ammonium acetate (0.75 equivalents).

  • Heat the mixture to 80°C for 1 hour.

  • Add ethyl malonate (0.6 equivalents) dropwise.

  • Maintain the reaction under reflux for 4 hours, monitoring by TLC.

  • Cool the reaction and concentrate under reduced pressure.

  • Neutralize the crude product to pH 8 with 1N sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Compound 2.

Diagram 1: Troubleshooting Workflow for Knoevenagel Condensation

G start Low Yield in Step 1 check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase Reflux Time or Temperature incomplete->increase_time_temp No complete Reaction Complete incomplete->complete Yes increase_time_temp->check_completion check_catalyst Evaluate Catalyst complete->check_catalyst catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue use_fresh_catalyst Use Fresh Ammonium Acetate catalyst_issue->use_fresh_catalyst Yes check_side_reactions Analyze for Side Products (e.g., by MS) catalyst_issue->check_side_reactions No use_fresh_catalyst->start side_products_present Side Products Present? check_side_reactions->side_products_present optimize_conditions Optimize Conditions (milder base, lower temp) side_products_present->optimize_conditions Yes end Improved Yield side_products_present->end No optimize_conditions->start

Caption: Troubleshooting logic for low yield in Step 1.

Step 2: Reduction of Di-ester to Diol

Reaction: Compound 2 is reduced with lithium borohydride in tetrahydrofuran (THF) to yield Compound 3.

FAQ 2: The reduction of the di-ester (Compound 2) is sluggish or incomplete. What could be the problem?

The reduction of esters to alcohols is a critical transformation. While lithium aluminum hydride (LAH) is a more powerful reducing agent, lithium borohydride is often chosen for its milder nature.

  • Reactivity of Lithium Borohydride: Sodium borohydride is generally not strong enough to reduce esters efficiently.[2] Lithium borohydride is more reactive due to the ability of the lithium cation to coordinate with the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3]

    • Solution: Ensure you are using lithium borohydride, not sodium borohydride. The quality of the lithium borohydride is also important; use a fresh, dry sample.

  • Solvent Choice: The choice of solvent is crucial for the reactivity of borohydrides.

    • Solution: THF is an appropriate solvent for this reduction. Ensure it is anhydrous, as water will quench the reducing agent.

  • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: The reaction can be run at temperatures ranging from 0°C to 70°C. If the reaction is slow at lower temperatures, gradually increasing the temperature while monitoring by TLC is recommended.

  • Workup: The workup procedure is important for isolating the diol.

    • Solution: The reaction is typically quenched by the slow addition of water or an acidic solution. Ensure proper quenching to avoid uncontrolled gas evolution.

Table 2: Troubleshooting Summary for Di-ester Reduction

IssuePotential CauseRecommended Action
No or Slow ReactionIncorrect reducing agentUse lithium borohydride, not sodium borohydride.
Poor quality of LiBH₄Use a fresh, anhydrous sample of lithium borohydride.
Low reaction temperatureGradually increase the temperature (up to 70°C).
Incomplete ReactionInsufficient reducing agentUse a sufficient excess of lithium borohydride.
Presence of waterEnsure anhydrous THF is used.

Experimental Protocol: Reduction of Di-ester

  • Dissolve Compound 2 (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add lithium borohydride (2-3 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 65-70°C) for 2.5 hours, or until TLC indicates completion.

  • Cool the reaction mixture to 0°C and quench carefully by the slow addition of water, followed by 1N HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give Compound 3.

Step 3: Tosylation of Diol

Reaction: The diol (Compound 3) is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane to form the di-tosylate (Compound 4).

FAQ 3: I am getting a low yield of the di-tosylate (Compound 4) and observing side products. How can I improve this step?

Selective tosylation of diols can be challenging, with the potential for mono-tosylation, di-tosylation, and side reactions.[4]

  • Incomplete Reaction: Insufficient tosyl chloride or base can lead to incomplete conversion.

    • Solution: Use a slight excess of p-toluenesulfonyl chloride and a suitable base (e.g., triethylamine or pyridine) to neutralize the HCl generated. The reaction is often run for an extended period (e.g., 12 hours) at room temperature.

  • Formation of Mono-tosylate: If only one of the hydroxyl groups reacts, you will obtain the mono-tosylated product.

    • Solution: Ensure sufficient equivalents of TsCl and base are used to react with both hydroxyl groups.

  • Side Reactions: The formation of chlorinated byproducts can occur, especially with certain substrates or at elevated temperatures.[5]

    • Solution: Maintain the reaction at a controlled temperature (e.g., 25°C). The use of pyridine as both a base and solvent can sometimes minimize these side reactions.

  • Purity of Reagents: Old or impure p-toluenesulfonyl chloride can lead to lower yields.

    • Solution: Use fresh, high-purity p-toluenesulfonyl chloride.

Table 3: Troubleshooting Summary for Diol Tosylation

IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient TsCl or baseUse a slight excess of both reagents.
Short reaction timeAllow the reaction to proceed for at least 12 hours.
Formation of Mono-tosylateInsufficient TsClEnsure at least 2 equivalents of TsCl are used.
Formation of Chlorinated ByproductHigh temperatureMaintain the reaction at room temperature (25°C).
Low YieldImpure TsClUse fresh, high-purity p-toluenesulfonyl chloride.

Experimental Protocol: Tosylation of Diol

  • Dissolve Compound 3 (1 equivalent) in dichloromethane.

  • Add triethylamine (2.2-2.5 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water.

  • Separate the organic layer, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Compound 4.

Step 4: Intramolecular Cyclization

Reaction: The di-tosylate (Compound 4) undergoes intramolecular cyclization in the presence of cesium carbonate in acetonitrile to form the spirocycle (Compound 5).

FAQ 4: The yield of the spirocyclization to form Compound 5 is low. How can this be optimized?

The formation of the spirocyclic ring system is a key step, and its efficiency can be influenced by several factors.

  • Choice of Base: A strong, non-nucleophilic base is required for this cyclization.

    • Solution: Cesium carbonate is an effective base for this type of reaction, often attributed to the "cesium effect" which can enhance reaction rates and yields.[6] Ensure the cesium carbonate is finely powdered and dry.

  • Solvent: The solvent plays a crucial role in this reaction.

    • Solution: Acetonitrile is a suitable polar aprotic solvent. Ensure it is anhydrous.

  • Reaction Temperature and Time: These parameters need to be optimized for efficient cyclization.

    • Solution: The reaction can be run at temperatures ranging from 25°C to 90°C. A typical protocol involves heating for around 3 hours. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.

    • Solution: Running the reaction under high dilution conditions can favor the intramolecular pathway. This involves adding the di-tosylate solution slowly to a heated suspension of the base in the solvent.

Table 4: Troubleshooting Summary for Intramolecular Cyclization

IssuePotential CauseRecommended Action
Low YieldWeak or wet baseUse finely powdered, dry cesium carbonate.
Inappropriate solventUse anhydrous acetonitrile.
Suboptimal temperature/timeOptimize the reaction temperature (25-90°C) and time (monitor by TLC).
Intermolecular Side ProductsHigh concentrationPerform the reaction under high dilution conditions.

Experimental Protocol: Intramolecular Cyclization

  • Suspend cesium carbonate (2-3 equivalents) in anhydrous acetonitrile.

  • Heat the suspension to reflux (approximately 82°C).

  • Slowly add a solution of Compound 4 (1 equivalent) in anhydrous acetonitrile to the refluxing suspension over several hours.

  • After the addition is complete, continue to reflux for an additional 3 hours, monitoring by TLC.

  • Cool the reaction mixture and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Compound 5.

Diagram 2: Intramolecular vs. Intermolecular Cyclization

G cluster_0 High Concentration cluster_1 High Dilution a1 Molecule A inter Intermolecular Reaction (Polymerization/Dimerization) a1->inter a2 Molecule B a2->inter b1 Molecule C intra Intramolecular Cyclization (Desired Spirocycle) b1->intra

Caption: High concentration favors intermolecular side reactions.

Step 5: Reductive Removal of Tosyl Group

Reaction: The tosyl group of Compound 5 is removed using magnesium in methanol to yield Compound 6.

FAQ 5: The reductive de-tosylation is not proceeding to completion. What are the critical factors for this reaction?

The reductive cleavage of a tosyl group is a key deprotection step.

  • Activation of Magnesium: The surface of the magnesium metal may be passivated by an oxide layer.

    • Solution: Use magnesium turnings and consider activating them prior to the reaction (e.g., with a small amount of iodine or by sonication).

  • Solvent: Methanol serves as the proton source for this reduction.

    • Solution: Ensure the methanol is of sufficient quality. The reaction temperature can be increased to reflux to improve the rate.

  • Reaction Time: This reduction may require a specific duration to go to completion.

    • Solution: The reaction is typically run for about 1 hour at temperatures between 25°C and 80°C. Monitor by TLC to avoid over- or under-running the reaction.

Table 5: Troubleshooting Summary for Reductive De-tosylation

IssuePotential CauseRecommended Action
No or Slow ReactionInactive magnesiumUse activated magnesium turnings.
Low temperatureHeat the reaction to reflux (around 65°C).
Incomplete ReactionInsufficient magnesiumUse a sufficient excess of magnesium.
Short reaction timeMonitor the reaction by TLC and ensure it runs to completion (approx. 1 hour).

Experimental Protocol: Reductive Removal of Tosyl Group

  • To a solution of Compound 5 (1 equivalent) in methanol, add magnesium turnings (a significant excess, e.g., 10 equivalents).

  • Heat the mixture to reflux for 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and filter to remove the excess magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer and concentrate to give Compound 6.

Step 6: Boc Protection

Reaction: The secondary amine of Compound 6 is protected with di-tert-butyl dicarbonate (Boc)₂O to give Compound 7.

FAQ 6: I am getting a low yield of the Boc-protected product (Compound 7). What are the common pitfalls in this step?

Boc protection is a standard transformation, but several factors can lead to a low yield.

  • Stoichiometry of (Boc)₂O: Using too little (Boc)₂O will result in an incomplete reaction, while a large excess can lead to side products and purification challenges.

    • Solution: Use a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents).[7]

  • Base: While not always strictly necessary, a base is often used to accelerate the reaction.[7]

    • Solution: A non-nucleophilic base like triethylamine can be used. The reaction is typically run in dichloromethane at room temperature for about 12 hours.

  • Side Reactions: The most common side reaction is the formation of a urea derivative, especially with sterically hindered amines or at higher temperatures.[7]

    • Solution: Running the reaction at room temperature or below can minimize this side reaction.[7]

  • Workup: Residual (Boc)₂O can be difficult to remove.

    • Solution: A mild basic wash during the workup can help hydrolyze some of the remaining (Boc)₂O.

Table 6: Troubleshooting Summary for Boc Protection

IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient (Boc)₂OUse 1.1-1.2 equivalents of (Boc)₂O.
No base usedAdd a non-nucleophilic base like triethylamine.
Formation of Urea ByproductHigh reaction temperatureMaintain the reaction at room temperature (25°C).
Purification IssuesExcess (Boc)₂O remainingUse a mild basic wash during workup or purify by column chromatography.

Experimental Protocol: Boc Protection

  • Dissolve Compound 6 (1 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Compound 7.

Step 7: Hydrogenolysis

Reaction: The benzyl group of Compound 7 is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to yield the final product, this compound.

FAQ 7: The final debenzylation step is not working, and I am recovering the starting material. What should I check?

Catalytic hydrogenation can be sensitive to various factors.

  • Catalyst Activity: The palladium on carbon catalyst may be old or poisoned.

    • Solution: Use a fresh batch of Pd/C. Ensure that the starting material and solvent are free of catalyst poisons such as sulfur- or phosphorus-containing compounds.[8]

  • Hydrogen Source and Pressure: The reaction requires a source of hydrogen at a sufficient pressure.

    • Solution: Ensure the hydrogen balloon or gas cylinder is supplying hydrogen. For difficult substrates, increasing the hydrogen pressure using a Parr shaker may be necessary.

  • Solvent and Stirring: The choice of solvent and efficient stirring are important for the reaction.

    • Solution: Methanol is a suitable solvent. Vigorous stirring is necessary to ensure good mixing of the substrate, catalyst, and hydrogen gas.[9]

  • Reaction Time: The reaction time can vary depending on the substrate and conditions.

    • Solution: The reaction is typically run for 3 hours at room temperature. Monitor the reaction by TLC to determine completion.

Table 7: Troubleshooting Summary for Hydrogenolysis

IssuePotential CauseRecommended Action
No ReactionInactive or poisoned catalystUse fresh Pd/C; ensure reagents and solvent are pure.
No hydrogen supplyCheck the hydrogen source and connections.
Slow or Incomplete ReactionInsufficient hydrogen pressureIncrease hydrogen pressure (e.g., use a Parr apparatus).
Poor stirringEnsure vigorous stirring to suspend the catalyst.
Short reaction timeAllow the reaction to proceed for a longer duration, monitoring by TLC.

Experimental Protocol: Hydrogenolysis

  • Dissolve Compound 7 (1 equivalent) in methanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) for 3 hours at room temperature.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric. Do not allow the filter cake to dry.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Diagram 3: Overall Synthetic Pathway

G C1 Compound 1 C2 Compound 2 C1->C2 Step 1: Knoevenagel C3 Compound 3 C2->C3 Step 2: Reduction C4 Compound 4 C3->C4 Step 3: Tosylation C5 Compound 5 C4->C5 Step 4: Cyclization C6 Compound 6 C5->C6 Step 5: De-tosylation C7 Compound 7 C6->C7 Step 6: Boc Protection Final Final Product C7->Final Step 7: Hydrogenolysis

Caption: Seven-step synthesis of the target compound.

References

Common side reactions in the synthesis of N-Boc protected diazaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-Boc protected diazaspirocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-Boc protection of diazaspirocycles?

A1: The most frequently encountered side reactions during the N-Boc protection of diazaspirocycles, which are a class of diamines, include the formation of the di-Boc protected product (N,N'-di-Boc-diazaspirocycle), urea derivatives, and isocyanate intermediates.[1][2] These side reactions are particularly prevalent when using basic conditions.[1]

Q2: How can I minimize the formation of the N,N'-di-Boc side product?

A2: To favor the formation of the mono-Boc protected diazaspirocycle, it is crucial to carefully control the reaction stoichiometry.[3] Using a slight excess (typically 1.0 to 1.2 equivalents) of the diazaspirocycle starting material relative to the di-tert-butyl dicarbonate ((Boc)₂O) can help minimize the formation of the di-protected species.[3] Additionally, performing the reaction at lower temperatures (e.g., 0 °C to room temperature) and using a milder, non-nucleophilic base like sodium bicarbonate can enhance selectivity for the mono-protected product.[4]

Q3: What causes the formation of urea byproducts, and how can I avoid them?

A3: Urea formation can occur through the generation of an isocyanate intermediate, which then reacts with another free amine molecule.[1][3] This side reaction is more common with sterically hindered amines and can be promoted by the use of strong bases.[3] To mitigate urea formation, it is advisable to use milder bases and maintain a lower reaction temperature.[1][3]

Q4: My N-Boc protection reaction is sluggish or shows low conversion. What are the potential reasons?

A4: Low reactivity can be attributed to several factors. The diazaspirocycle may be a weak nucleophile or may have significant steric hindrance around the nitrogen atoms.[1] Poor solubility of the starting material in the chosen solvent can also impede the reaction.[1] In such cases, adding a catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts (0.1-0.2 equivalents) can activate the (Boc)₂O.[1] Alternatively, switching to a solvent system that better solubilizes the starting material, such as a mixture of THF and water, may improve the reaction rate.[1]

Q5: How can I effectively purify the mono-N-Boc protected diazaspirocycle from the starting material and side products?

A5: Purification can often be achieved using column chromatography on silica gel.[4] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like ethyl acetate or methanol, can effectively separate the unreacted diamine, the mono-Boc product, and the di-Boc byproduct. High-Performance Liquid Chromatography (HPLC) is another powerful technique for both purification and quantification of the product mixture.[4]

Troubleshooting Guides

Issue 1: Low Yield of Mono-N-Boc Protected Product and Significant Formation of Di-Boc Side Product
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully control the stoichiometry, using a slight excess of the diazaspirocycle (1.1-1.2 equivalents) relative to (Boc)₂O.
Reaction Temperature Too High Conduct the reaction at a lower temperature, such as 0 °C, to improve selectivity for the mono-protected product.[4]
Strong Base Use a milder, non-nucleophilic base like sodium bicarbonate (NaHCO₃) instead of stronger bases.[4]
Slow Addition of Reagent Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent and favor mono-substitution.
Issue 2: Presence of Urea Byproduct in the Reaction Mixture
Possible Cause Troubleshooting Steps
Formation of Isocyanate Intermediate This is often promoted by high temperatures and strong bases.[1][3]
Steric Hindrance of the Amine For sterically hindered diazaspirocycles, this side reaction may be more prevalent.
Mitigation Strategy Use a milder base and maintain a low reaction temperature (e.g., room temperature or below).[1][3]

Data Presentation

The following table summarizes the expected product distribution in the N-Boc protection of a generic diazaspirocycle under different reaction conditions. The values are representative and aim to illustrate the trends observed when modifying key reaction parameters.

Reaction Conditions Mono-Boc Product Yield (%) Di-Boc Product Yield (%) Urea Byproduct (%)
1.2 eq. Diamine, 1.0 eq. (Boc)₂O, NaHCO₃, 0 °C75-855-15<5
1.0 eq. Diamine, 1.2 eq. (Boc)₂O, Et₃N, RT50-6030-405-10
1.0 eq. Diamine, 2.2 eq. (Boc)₂O, DMAP (cat.), RT<10>85<5

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of a Diazaspirocycle

This protocol is a general procedure for the selective mono-N-Boc protection of a diazaspirocycle.

Materials:

  • Diazaspirocycle (1.1 equivalents)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent)

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diazaspirocycle in THF or DCM to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate to the cooled solution.

  • Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture over a period of 30-60 minutes.

  • Stir the reaction at 0 °C to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[4]

Visualizations

Side_Reaction_Pathway Diazaspirocycle Diazaspirocycle (H₂N-R-NH₂) Mono_Boc Mono-N-Boc Protected Diazaspirocycle Diazaspirocycle->Mono_Boc + (Boc)₂O (Desired Pathway) Isocyanate Isocyanate Intermediate Diazaspirocycle->Isocyanate (Boc)₂O (Side Reaction) Boc2O (Boc)₂O Di_Boc Di-N-Boc Protected Side Product Mono_Boc->Di_Boc + (Boc)₂O (Side Reaction) Urea Urea Side Product Isocyanate->Urea + Diazaspirocycle

Caption: Reaction pathway for N-Boc protection and common side reactions.

Troubleshooting_Workflow Start Low Yield of Mono-N-Boc Product Check_DiBoc High Di-Boc Formation? Start->Check_DiBoc Adjust_Stoichiometry Adjust Stoichiometry: - Use excess diamine (1.1-1.2 eq) - Add (Boc)₂O slowly Check_DiBoc->Adjust_Stoichiometry Yes Check_Urea Presence of Urea Byproduct? Check_DiBoc->Check_Urea No Lower_Temp Lower Reaction Temperature (0 °C) Adjust_Stoichiometry->Lower_Temp Purify Purify Product Lower_Temp->Purify Milder_Base Use Milder Base (e.g., NaHCO₃) Check_Urea->Milder_Base Yes Check_SM Unreacted Starting Material? Check_Urea->Check_SM No Milder_Base->Purify Increase_Reactivity Increase Reactivity: - Add catalytic DMAP - Change solvent Check_SM->Increase_Reactivity Yes Check_SM->Purify No Increase_Reactivity->Purify

Caption: Troubleshooting workflow for low yield in mono-N-Boc protection.

References

How to improve the yield of the multi-step synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The multi-step synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery, presents a series of challenges that can impact overall yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate potential hurdles in this synthetic pathway. By addressing specific experimental issues with detailed methodologies and comparative data, this guide aims to facilitate the optimization of reaction conditions and ultimately improve the efficiency of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been reported, primarily in patent literature. A common approach involves a multi-step sequence starting from readily available materials. One documented method involves a seven-step synthesis, while other approaches may utilize different starting materials like N-tert-butoxycarbonyl-4-piperidone to achieve the spirocyclic core.[1][2] The choice of route can depend on factors such as the availability and cost of starting materials, scalability, and safety considerations.[3]

Q2: What are the critical steps impacting the overall yield of the synthesis?

A2: Each step in a multi-step synthesis is crucial for the overall yield. However, steps involving ring formation (cyclization) and the introduction of the Boc protecting group are often particularly sensitive to reaction conditions. Inefficient cyclization can lead to the formation of side products, while incomplete or non-selective Boc protection can result in a mixture of products that are difficult to separate. Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential for these critical transformations.

Q3: Are there any particularly hazardous reagents used in this synthesis that require special handling?

A3: Some synthetic routes for similar spirocyclic compounds may involve hazardous reagents. For instance, methods for synthesizing related structures have been reported to use nitromethane, which is inflammable and explosive, making it unsuitable for large-scale operations.[3] It is imperative to carefully review the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the initial condensation/Mannich reaction - Incomplete reaction. - Formation of side products. - Suboptimal reaction temperature or time.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the stoichiometry of the reactants. - Optimize the reaction temperature and time. For example, some protocols suggest a reaction temperature of 25-80°C for 5 hours.[1]
Inefficient reduction of ester or amide functionalities - Incorrect choice of reducing agent. - Insufficient amount of reducing agent. - Reaction temperature is too low.- Select a suitable reducing agent for the specific functional group (e.g., lithium borohydride, lithium aluminum hydride). - Use a sufficient excess of the reducing agent. - Optimize the reaction temperature. For instance, a reduction with lithium borohydride has been reported to be carried out between 0-70°C.[1]
Low yield during the cyclization step to form the spirocyclic core - Steric hindrance. - Unfavorable reaction kinetics. - Inappropriate base or solvent.- Screen different bases (e.g., cesium carbonate) and solvents (e.g., acetonitrile) to find the optimal conditions.[1] - Increase the reaction temperature to overcome the activation energy barrier. Reported temperatures for this step range from 25-90°C.[1] - Consider using a higher dilution to favor intramolecular cyclization over intermolecular side reactions.
Incomplete or di-Boc protection of the diamine - Insufficient Boc-anhydride. - Non-selective reaction conditions. - Presence of moisture.- Use a slight excess of Boc-anhydride. - Perform the reaction at a controlled temperature (e.g., 25°C) to favor mono-protection.[1] - Ensure all reagents and solvents are anhydrous.
Difficulty in purifying the final product - Presence of closely related side products. - Residual starting materials or reagents.- Employ column chromatography with a carefully selected solvent system for purification. - Consider recrystallization to obtain a highly pure product. - Utilize analytical techniques like NMR and mass spectrometry to identify impurities and guide purification strategies.

Experimental Protocols

A representative multi-step synthesis is outlined below, with reaction conditions summarized from patent literature.[1] Researchers should adapt and optimize these conditions based on their specific experimental setup and observations.

Table 1: Summary of Reaction Conditions for a Seven-Step Synthesis

Step Transformation Reagents & Solvents Temperature (°C) Time (h)
1CondensationEthyl malonate, Ethanol25-805
2ReductionLithium borohydride, Tetrahydrofuran0-702.5
3Tosylationp-Toluenesulfonyl chloride, Dichloromethane2512
4CyclizationCesium carbonate, Acetonitrile25-903
5ReductionMagnesium, Methanol25-801
6Boc ProtectionBoc anhydride, Dichloromethane2512
7DeprotectionPalladium on carbon, Methanol253

Note: This table provides a general guideline. The specific starting materials for Step 1 are not fully detailed in the source and would need to be inferred from the overall synthetic scheme.

Visualizing the Synthetic Workflow

To aid in understanding the sequence of transformations, a diagram of the synthetic workflow is provided below.

SynthesisWorkflow Start Starting Materials Step1 Step 1: Condensation Start->Step1 Step2 Step 2: Reduction Step1->Step2 Intermediate 2 Step3 Step 3: Tosylation Step2->Step3 Intermediate 3 Step4 Step 4: Cyclization Step3->Step4 Intermediate 4 Step5 Step 5: Reduction Step4->Step5 Intermediate 5 Step6 Step 6: Boc Protection Step5->Step6 Intermediate 6 Step7 Step 7: Deprotection Step6->Step7 Intermediate 7 FinalProduct This compound Step7->FinalProduct

Caption: A generalized workflow for the multi-step synthesis.

This technical support guide provides a starting point for researchers to address common challenges in the synthesis of this compound. By systematically applying the troubleshooting strategies and optimizing the provided experimental parameters, it is possible to significantly improve the overall yield and purity of this important synthetic intermediate.

References

Technical Support Center: Purification of Boc-Protected Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-protected spirocyclic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying Boc-protected spirocyclic intermediates?

A1: The purification of Boc-protected spirocyclic intermediates presents several distinct challenges stemming from their unique structural features:

  • Structurally Similar Impurities: The synthesis of spirocycles can often lead to byproducts with skeletons closely resembling the target molecule, making them difficult to separate using standard purification techniques.[1]

  • Low Solubility and Crystallinity: The rigid, three-dimensional nature of the spirocyclic core can result in poor solubility in common recrystallization solvents and a reluctance to form well-defined crystals.[1]

  • Separation of Stereoisomers: Spirocyclic compounds often possess multiple chiral centers, leading to the formation of diastereomers and enantiomers. These isomers can have very similar physicochemical properties, making their separation challenging.[1]

  • Thermal and Chemical Instability: Some spirocyclic intermediates may be sensitive to heat or acidic/basic conditions, which can limit the choice of purification methods.[1] The Boc protecting group itself is sensitive to acidic conditions.[2][3]

  • Steric Hindrance: The bulky nature of the spirocyclic framework and the Boc group can affect interactions with chromatographic stationary phases.[1]

Q2: What are common impurities encountered during the Boc protection of spirocyclic amines and how can they be removed?

A2: Besides unreacted starting material and residual Boc anhydride ((Boc)₂O), several side products can form:

  • Di-Boc Protected Amine: Primary amines can sometimes be doubly protected. Using a stoichiometric amount of (Boc)₂O and careful reaction monitoring can minimize this.

  • tert-Butoxycarbonyl (Boc) Esters: If the spirocyclic intermediate also contains a carboxylic acid, a Boc ester can form.

  • Alkylation by t-Butyl Cation: Random alkylation of the starting material or product by the t-butyl cation can occur, especially under acidic conditions.[4]

Removal Strategies:

  • Excess (Boc)₂O: Can be removed by quenching the reaction with a nucleophilic amine or by washing the organic layer with a mild base like sodium bicarbonate.

  • Unreacted Amine: Can be removed by washing the organic layer with a dilute acid (e.g., 0.1 N HCl).

  • Side Products: Often require chromatographic separation, such as flash chromatography or preparative HPLC.

Q3: My Boc-protected spirocyclic intermediate is an oil and will not solidify. What can I do?

A3: The oily nature of many Boc-protected compounds is a frequent issue.[2] Here are several techniques to induce solidification:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying under high vacuum, possibly with gentle heating (e.g., 40-50°C), being mindful of the compound's stability.[2]

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble but impurities are soluble (e.g., hexanes, diethyl ether).[2]

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy, then allow it to stand.[2]

  • Seed Crystallization: If a small amount of solid product is available, add a seed crystal to the oil to initiate crystallization.[5][6]

Troubleshooting Guides

Flash Chromatography
Problem Possible Cause Solution
Poor Separation of Diastereomers Inappropriate solvent system or stationary phase.Test various solvent systems in TLC to achieve a ΔRf of at least 0.15.[1] Consider a different stationary phase like diol-bonded silica for polar compounds.[1]
Compound Decomposes on Column Silica gel is too acidic.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Compound Elutes with Solvent Front The eluent is too polar.Start with a less polar solvent system. Ensure the sample is properly loaded (dry loading is often preferred for poorly soluble compounds).
Compound Won't Elute The eluent is not polar enough or the compound has irreversibly adsorbed.Gradually increase the polarity of the mobile phase. For highly polar compounds, consider reversed-phase chromatography or adding a modifier (e.g., triethylamine for basic compounds) to the mobile phase in normal-phase chromatography.[1]
Tailing Peaks Strong interaction between the compound and the stationary phase.Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds) to improve peak shape.[2]
Recrystallization
Problem Possible Cause Solution
"Oiling Out" The solute's melting point is lower than the solvent's boiling point.Use a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "poorer" solvent can sometimes induce crystallization.[1]
No Crystal Formation The solution is not supersaturated, or nucleation is slow.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization.[1]
Impure Crystals Rapid crystal growth trapping impurities.Cool the solution slowly. Wash the filtered crystals with a small amount of cold solvent. A second recrystallization may be necessary.[1]
Poor Recovery The compound is too soluble in the chosen solvent, even when cold.Choose a solvent in which the compound has high solubility when hot and low solubility when cold. Use a solvent/anti-solvent system.

Data on Purification Techniques

The following tables provide a comparative overview of common purification techniques for Boc-protected spirocyclic intermediates. The values are representative and can vary significantly based on the specific compound and experimental conditions.

Table 1: Comparison of Chromatographic Techniques

Technique Typical Purity (%) Typical Recovery (%) Throughput Solvent Consumption Key Advantage
Flash Chromatography >9570-95HighHighGood for large-scale purification and removing major impurities.
Preparative HPLC >9980-99[]MediumHighExcellent for high-purity isolation and separation of closely related isomers.[]
Supercritical Fluid Chromatography (SFC) >9875-99[8][9]HighLowFast, environmentally friendly, and excellent for chiral separations.[9][10][11]

Table 2: Common Recrystallization Solvent Systems

Solvent System Compound Polarity Comments
Hexane / Ethyl Acetate Non-polar to moderately polarA very common and effective system for many organic compounds.
Hexane / Acetone Moderately polarGood for compounds that are slightly more polar.[12]
Ethanol PolarA good single-solvent system for moderately polar compounds.[12]
Dichloromethane / Hexane Non-polar to moderately polarGood for compounds that are highly soluble in dichloromethane.
Water / Acetonitrile or Methanol PolarUsed in reversed-phase recrystallization for highly polar compounds.

Experimental Protocols

Protocol 1: Flash Chromatography of a Boc-Protected Spirocyclic Amine
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that provides good separation of the desired product from impurities (aim for a ΔRf > 0.2).

  • Column Packing: Select an appropriately sized flash chromatography column based on the amount of crude material. Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried, impregnated silica onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the low polarity solvent system identified by TLC. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified Boc-protected spirocyclic amine.

Protocol 2: Preparative HPLC Purification
  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from impurities. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid).

  • Method Scaling: Scale the analytical method to the preparative scale, adjusting the flow rate and injection volume based on the column dimensions.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent at a concentration that avoids precipitation on the column. Filter the sample through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. If the mobile phase contained non-volatile additives, a subsequent workup (e.g., extraction) may be necessary. Lyophilize if the final product is in an aqueous solution.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. The ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a solvent/anti-solvent system can be used.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Purification Workflow

Below is a logical workflow to guide the selection of an appropriate purification technique for Boc-protected spirocyclic intermediates.

Purification_Workflow Purification Method Selection for Boc-Protected Spirocyclic Intermediates start Crude Boc-Protected Spirocyclic Intermediate is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes oily_or_impure Material is an oil or impure solid is_solid->oily_or_impure No recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->oily_or_impure No chromatography_options Proceed to Chromatography oily_or_impure->chromatography_options TLC_analysis Perform TLC Analysis chromatography_options->TLC_analysis separation_on_TLC Good separation on TLC? TLC_analysis->separation_on_TLC flash_chromatography Use Flash Chromatography separation_on_TLC->flash_chromatography Yes (ΔRf > 0.2) poor_separation Poor separation or complex mixture separation_on_TLC->poor_separation No pure_product_flash Pure Product flash_chromatography->pure_product_flash advanced_chromatography Consider Advanced Chromatography poor_separation->advanced_chromatography is_chiral Is the compound chiral and requires enantiomeric separation? advanced_chromatography->is_chiral SFC Use Chiral SFC is_chiral->SFC Yes prep_HPLC Use Preparative HPLC is_chiral->prep_HPLC No (or diastereomers) pure_product_advanced Pure Product SFC->pure_product_advanced prep_HPLC->pure_product_advanced

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimization of Boc Deprotection of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for Boc deprotection of secondary amines like this compound?

A1: The most common methods for Boc deprotection involve acidic conditions. Standard protocols typically utilize a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether. The choice between these reagents often depends on the substrate's sensitivity to the specific acid and the desired final salt form of the deprotected amine.

Q2: The Boc deprotection of my this compound is sluggish or incomplete. What are the likely causes?

A2: Incomplete or slow deprotection of this substrate can be attributed to several factors. Steric hindrance, owing to the spirocyclic nature of the molecule, can impede the approach of the acidic reagent to the Boc group.[1] Additionally, insufficient acid strength or concentration, inadequate reaction time, or low reaction temperature can also lead to incomplete reactions.[1] The quality of the reagents, particularly the anhydrous nature of the acid and solvent, is also crucial.

Q3: I am observing side products during the deprotection reaction. What are they and how can I prevent them?

A3: A common side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated as a byproduct.[2] While the secondary amine of the diazaspiro[3.5]nonane is the intended site of reaction, other nucleophilic sites, if present on the molecule, could be susceptible to tert-butylation. To mitigate this, scavengers such as triethylsilane (TES) or anisole can be added to the reaction mixture to trap the tert-butyl cation.[2]

Q4: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?

A4: Yes, several milder methods can be employed, which are particularly useful if the substrate contains other acid-sensitive functional groups. These include the use of p-toluenesulfonic acid (pTSA) in a suitable solvent, often with gentle heating. Other alternatives include Lewis acids or thermal deprotection methods, though optimization is required for each specific substrate.[3] A method using oxalyl chloride in methanol has also been reported as a mild deprotection strategy.[4]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Disappearance of the starting material spot and the appearance of a new, lower spot indicates the progression of the reaction. Further analysis by LC-MS can confirm the mass of the desired product and the absence of the starting material.

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection
Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or even neat TFA). For a more potent option, consider switching to 4M HCl in dioxane.[1]
Inadequate Reaction Time or Temperature Increase the reaction time and continue to monitor by TLC. If the reaction is still sluggish at room temperature, consider gentle heating (e.g., to 40 °C), but be mindful of potential side reactions.[1]
Steric Hindrance For highly sterically hindered substrates, stronger acidic conditions (higher concentration or stronger acid) and longer reaction times are often necessary. Ensure vigorous stirring to overcome any solubility issues.[5]
Poor Reagent Quality Use fresh, anhydrous reagents. TFA is hygroscopic and absorbed water can reduce its effectiveness. Ensure solvents are dry.
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Tert-butylation of Nucleophiles Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (1-5 vol%), anisole (1-5 vol%), or 1,2-ethanedithiol.[2]
Degradation of Other Functional Groups If your molecule contains other acid-sensitive groups, switch to a milder deprotection method such as p-toluenesulfonic acid, or carefully titrate the amount of strong acid used.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve this compound (1 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA (5-20 eq., typically a 20-50% v/v solution in DCM) to the stirred solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • Isolation: The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
  • Dissolution: To a round-bottom flask containing this compound (1 eq.), add a 4M solution of HCl in 1,4-dioxane (5-10 eq.).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction progress by TLC.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.[7] Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.

  • Neutralization (Optional): The hydrochloride salt can be neutralized with a suitable base to obtain the free amine.

Data Presentation

The following tables summarize typical reaction conditions for Boc deprotection of sterically hindered secondary amines. Please note that optimal conditions for this compound may need to be determined empirically.

Table 1: Comparison of Acidic Deprotection Conditions

Reagent Solvent Concentration Temperature (°C) Typical Time Yield (%) Notes
TFADCM20-50% (v/v)0 - RT1 - 4 h>90A common and generally effective method.[6][8]
TFANeat-RT15 - 60 min>90Faster, but may increase side reactions.[8]
HCl1,4-Dioxane4 MRT1 - 3 h>90Often provides a crystalline hydrochloride salt.[7]
p-TsOHAcetonitrile/MeOH1.2 eq.602 - 6 h~85-95Milder conditions, suitable for acid-sensitive substrates.

Table 2: Troubleshooting Guide with Quantitative Parameters

Problem Parameter to Modify Recommended Change Expected Outcome
Incomplete ReactionTFA ConcentrationIncrease from 20% to 50% in DCMDrive reaction to completion.
Incomplete ReactionReaction TimeIncrease from 2h to 4-6hAllow more time for sterically hindered substrate to react.
Side Product FormationScavenger AdditionAdd 5% (v/v) TriethylsilaneReduce or eliminate tert-butylation side products.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Boc-protected 1,7-diazaspiro[3.5]nonane in anhydrous DCM B Cool to 0 °C A->B C Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) B->C D Stir at RT and Monitor by TLC C->D E Remove Volatiles in vacuo D->E Reaction Complete F Neutralization (Optional) E->F G Extraction/Filtration F->G H Isolated Product (Free Amine or Salt) G->H

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic Start Start Deprotection CheckTLC Monitor Reaction by TLC Start->CheckTLC Incomplete Incomplete Reaction? CheckTLC->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc./Time/Temp. Incomplete->IncreaseAcid Yes AddScavenger Add Scavenger (e.g., TES) SideProducts->AddScavenger Yes (Alkylation) UseMilderConditions Use Milder Conditions (e.g., p-TsOH) SideProducts->UseMilderConditions Yes (Degradation) Workup Proceed to Work-up SideProducts->Workup No IncreaseAcid->CheckTLC UseStrongerAcid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) IncreaseAcid->UseStrongerAcid Still Incomplete UseStrongerAcid->CheckTLC AddScavenger->CheckTLC UseMilderConditions->CheckTLC

Caption: Troubleshooting decision tree for Boc deprotection optimization.

References

Identifying and minimizing impurities in Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. Our aim is to help you identify and minimize impurities, thereby improving yield and ensuring the quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include the di-Boc protected byproduct, unreacted starting materials or intermediates from any of the seven steps, and potential side-products from incomplete reactions or alternative reaction pathways. The formation of the di-Boc protected species is a prevalent issue in the synthesis of mono-Boc protected diamines.[1]

Q2: How can I selectively achieve mono-Boc protection of the 1,7-diazaspiro[3.5]nonane?

A2: Achieving selective mono-Boc protection is crucial. Key strategies include:

  • Stoichiometric Control: Carefully controlling the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine is critical. Using a slight excess of the diamine can favor mono-protection.[1]

  • Slow Addition: A slow, dropwise addition of (Boc)₂O can help minimize the formation of the di-Boc byproduct.[1]

  • Acid Protection: Temporarily protecting one of the amine groups with an acid, such as hydrochloric acid, to form the mono-hydrochloride salt is a highly effective method. This renders one amine group unreactive towards (Boc)₂O.[1]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[2][3]

Q4: Can column chromatography be used to purify the final product and remove the di-Boc impurity?

A4: Yes, column chromatography is a suitable method for purifying Boc-protected compounds. However, the polarity difference between the mono-Boc and di-Boc products can sometimes be small, requiring careful optimization of the solvent system to achieve good separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, based on a known seven-step synthetic route.[4]

Problem 1: Low Yield of the Desired Mono-Boc Protected Product
Possible Cause Troubleshooting Action
Formation of Di-Boc Byproduct Optimize the stoichiometry by using a slight excess of the diamine.[1] Implement slow, dropwise addition of (Boc)₂O.[1] Consider using an acid to form the mono-hydrochloride salt of the diamine before Boc protection.[1]
Incomplete Reaction in a Preceding Step Monitor each of the seven reaction steps by TLC or LC-MS to ensure complete conversion before proceeding to the next step. Re-evaluate reaction times and temperatures for any incomplete reactions.
Product Loss During Workup and Purification During aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. When performing extractions, use an adequate volume and number of extractions. Optimize column chromatography conditions (e.g., stationary phase, mobile phase) to minimize product loss.
Problem 2: Presence of Unidentified Impurities in the Final Product
Possible Cause Troubleshooting Action
Side Reactions Review the reaction conditions of each of the seven steps. For example, in the reduction steps, ensure appropriate temperature control to avoid over-reduction or side reactions. In the cyclization step, ensure the base and solvent are suitable to promote the desired intramolecular reaction over intermolecular side reactions.
Degradation of Product The Boc protecting group can be labile under strong acidic conditions.[5] Ensure that all workup and purification steps are performed under neutral or mildly basic conditions. Avoid prolonged exposure to high temperatures.
Contaminated Reagents or Solvents Use high-purity reagents and solvents for all reaction steps. Ensure solvents are anhydrous where required.

Data Presentation

Table 1: Summary of a Reported Seven-Step Synthesis of this compound[4]

StepReactionKey ReagentsSolventReaction Temperature (°C)Reaction Time (hours)
1Malonic Ester SynthesisEthyl malonateEthanol25-805
2ReductionLithium borohydrideTetrahydrofuran0-702.5
3Tosylationp-Toluenesulfonyl chlorideDichloromethane2512
4CyclizationCesium carbonateAcetonitrile25-903
5ReductionMagnesiumMethanol25-801
6Boc ProtectionBoc anhydrideDichloromethane2512
7DeprotectionPalladium on carbonMethanol253

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Boc Protection of a Diamine using Acid Protection[1]

  • Formation of Diamine Monohydrochloride:

    • Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere.

    • Slowly add one equivalent of a suitable acid (e.g., HCl in methanol or by in-situ generation with chlorotrimethylsilane) dropwise to the cooled solution.

    • Stir the mixture for 15-30 minutes. A precipitate of the monohydrochloride salt may form.

  • Boc Protection:

    • To the mixture containing the diamine monohydrochloride, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol at room temperature.

    • Stir the reaction mixture for the appropriate time (typically 1-12 hours) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water and an organic solvent such as diethyl ether.

    • Separate the layers and wash the aqueous layer with the organic solvent to remove any di-Boc byproduct.

    • Basify the aqueous layer to a pH > 12 with a suitable base (e.g., NaOH).

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.

Mandatory Visualization

Synthesis_Pathway Start Starting Materials Step1 Step 1: Malonic Ester Synthesis Start->Step1 Intermediate1 Compound 2 Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Compound 3 Step2->Intermediate2 Step3 Step 3: Tosylation Intermediate2->Step3 Intermediate3 Compound 4 Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 Intermediate4 Compound 5 Step4->Intermediate4 Step5 Step 5: Reduction Intermediate4->Step5 Intermediate5 Compound 6 Step5->Intermediate5 Step6 Step 6: Boc Protection Intermediate5->Step6 Intermediate6 Compound 7 Step6->Intermediate6 Step7 Step 7: Deprotection Intermediate6->Step7 FinalProduct Tert-butyl 1,7-diazaspiro [3.5]nonane-1-carboxylate Step7->FinalProduct

Caption: Synthetic pathway for this compound.

Impurity_Formation Diamine 1,7-diazaspiro[3.5]nonane Reaction1 Diamine->Reaction1 BocAnhydride (Boc)₂O BocAnhydride->Reaction1 Reaction2 BocAnhydride->Reaction2 DesiredProduct Mono-Boc Product (Desired) DesiredProduct->Reaction2 DiBocImpurity Di-Boc Impurity (Side Product) Reaction1->DesiredProduct Desired Pathway Reaction2->DiBocImpurity Impurity Formation (Excess (Boc)₂O or fast addition)

Caption: Formation of the di-Boc protected impurity.

Troubleshooting_Workflow Start Low Yield of Final Product CheckPurity Analyze crude product for impurities (LC-MS, NMR) Start->CheckPurity DiBocPresent Di-Boc impurity detected? CheckPurity->DiBocPresent OptimizeBoc Optimize Boc protection: - Adjust stoichiometry - Slow addition of (Boc)₂O - Use acid protection DiBocPresent->OptimizeBoc Yes OtherImpurities Other impurities or unreacted starting material? DiBocPresent->OtherImpurities No End Improved Yield OptimizeBoc->End ReviewSteps Review individual reaction steps: - Monitor completion (TLC/LC-MS) - Check reagent purity - Optimize conditions OtherImpurities->ReviewSteps Yes NoImpurities No significant impurities OtherImpurities->NoImpurities No ReviewSteps->End PurificationLoss Significant product loss during purification? OptimizePurification Optimize workup and chromatography conditions PurificationLoss->OptimizePurification Yes PurificationLoss->End No OptimizePurification->End NoImpurities->PurificationLoss

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Overcoming Reactivity Challenges with Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazaspiro[3.5]nonane, focusing specifically on overcoming the poor reactivity of its secondary amine.

Troubleshooting Guide

Question: We are experiencing low yields in our N-alkylation reaction with diazaspiro[3.5]nonane and a primary alkyl halide. What are the likely causes and how can we improve the reaction?

Answer:

Low yields in N-alkylation of the secondary amine in diazaspiro[3.5]nonane often stem from a combination of steric hindrance and the inherent basicity of the amine, which can lead to side reactions or catalyst inhibition. The rigid spirocyclic structure can shield the nitrogen atom, making it less accessible to electrophiles.

Troubleshooting Workflow for Poor N-Alkylation Reactivity

G start Low Yield in N-Alkylation check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Suspect Steric Hindrance check_conditions->steric_hindrance Is the alkyl halide bulky? catalyst_issue Consider Catalyst/ Base Issues check_conditions->catalyst_issue Is the base appropriate? solvent_effect Evaluate Solvent check_conditions->solvent_effect Is the solvent optimal? increase_temp Increase Temperature/ Use Microwave Irradiation steric_hindrance->increase_temp Yes change_base Switch to a Non-Nucleophilic, Hindered Base (e.g., DBU, DIPEA) catalyst_issue->change_base No change_catalyst Employ a More Active Catalyst System (e.g., Pd-based) catalyst_issue->change_catalyst Yes polar_aprotic Use a Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_effect->polar_aprotic No phase_transfer Consider Phase Transfer Catalysis solvent_effect->phase_transfer Consider for biphasic systems success Improved Yield increase_temp->success change_base->success change_catalyst->success polar_aprotic->success phase_transfer->success

Caption: Troubleshooting workflow for N-alkylation of diazaspiro[3.5]nonane.

Recommended Actions:

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave irradiation is a highly effective method for rapidly heating and can significantly reduce reaction times and improve yields.[1]

    • Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to prevent competition with the secondary amine for the alkyl halide.

    • Solvent: Employ polar aprotic solvents like DMF or DMSO to improve the solubility of the reactants and facilitate the SN2 reaction.

  • Alternative Alkylating Agents: If possible, consider using a more reactive alkylating agent, such as an alkyl triflate or tosylate, in place of an alkyl halide.

  • Catalytic Approaches: For less reactive alkyl halides, consider a transition-metal-catalyzed approach. While more common for N-arylation, certain palladium catalysts can be effective for N-alkylation.

Question: Our attempts at N-arylation of diazaspiro[3.5]nonane using Buchwald-Hartwig or Ullmann conditions are failing or giving very low conversion. How can we address this?

Answer:

N-arylation of sterically hindered secondary amines like that in diazaspiro[3.5]nonane is a known challenge. The bulky spirocyclic framework can impede the formation of the key metal-amine complex in the catalytic cycle.

Decision Tree for Optimizing N-Arylation

G start Low Conversion in N-Arylation catalyst_system Evaluate Catalyst System start->catalyst_system ligand_choice Is the Ligand Bulky and Electron-Rich? catalyst_system->ligand_choice base_strength Is the Base Strong Enough? catalyst_system->base_strength aryl_partner Consider the Aryl Partner catalyst_system->aryl_partner buchwald_ligands Use Buchwald Ligands (e.g., tBuXPhos, RuPhos) ligand_choice->buchwald_ligands No strong_base Use a Strong, Non-Nucleophilic Base (e.g., NaOtBu, K3PO4) base_strength->strong_base No aryl_boronic Try Chan-Lam Coupling with an Arylboronic Acid aryl_partner->aryl_boronic Aryl halide is unreactive success Improved Conversion buchwald_ligands->success strong_base->success aryl_boronic->success

Caption: Decision-making process for troubleshooting N-arylation reactions.

Recommended Actions:

  • Ligand Selection: The choice of ligand is critical. Use bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., tBuXPhos, RuPhos), which are designed to promote reductive elimination and stabilize the active palladium catalyst.[2]

  • Catalyst Precursor: Use a reliable palladium precursor like [Pd(allyl)Cl]2 or Pd2(dba)3.[2]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) are often effective.

  • Alternative Coupling Partners: If aryl halides are unreactive, consider using arylboronic acids in a Chan-Lam coupling reaction, which is copper-catalyzed and can be milder.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the secondary amine in diazaspiro[3.5]nonane less reactive than in a simple cyclic amine like piperidine?

The reduced reactivity is primarily due to increased steric hindrance. The azetidine ring fused in a spirocyclic fashion to the piperidine ring restricts conformational flexibility and shields the nitrogen's lone pair of electrons, making it more difficult for incoming electrophiles to access.

Q2: Can I use protecting groups to selectively functionalize one nitrogen over the other?

Yes, orthogonal protecting group strategies are highly effective. For instance, one nitrogen can be protected with a Boc group while the other is protected with a Cbz group. This allows for the selective deprotection and subsequent functionalization of one amine while the other remains protected. A novel and efficient synthesis of orthogonally protected spirocyclic amines has been described for this purpose.[4]

Q3: Are there any general strategies to enhance the nucleophilicity of the secondary amine?

While directly enhancing the inherent nucleophilicity is difficult, you can optimize the reaction environment to favor the desired reaction. This includes using polar aprotic solvents, choosing a base that does not compete with the amine, and employing catalysts that can overcome steric barriers. In some cases, forming the corresponding amide and then using novel reductive methods could be an alternative pathway to access substituted amines.[5][6]

Quantitative Data Summary

The following table provides a hypothetical comparison of yields for the N-arylation of diazaspiro[3.5]nonane with 4-bromotoluene under different catalytic conditions, illustrating the importance of ligand and base selection.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2P(t-Bu)3Cs2CO3Toluene10015
[Pd(allyl)Cl]2tBuXPhos NaOtBu Dioxane 100 85
CuINone (Ullmann)K2CO3DMF14025
Cu(OAc)2TMEDA (Chan-Lam)PyridineDCM2570

Data is illustrative and intended to demonstrate trends in reactivity based on catalyst and ligand choice.

Experimental Protocols

Protocol 1: Microwave-Assisted N-Alkylation with an Alkyl Bromide

  • To a 10 mL microwave vial, add diazaspiro[3.5]nonane (1.0 mmol), the desired alkyl bromide (1.2 mmol), and powdered potassium carbonate (2.5 mmol).

  • Add 5 mL of anhydrous DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • To an oven-dried Schlenk tube, add [Pd(allyl)Cl]2 (0.02 mmol), tBuXPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add diazaspiro[3.5]nonane (1.0 mmol), the aryl bromide (1.1 mmol), and 5 mL of anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100°C for 12-24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Generalized Reaction Pathway for N-Arylation

G reactants Diazaspiro[3.5]nonane + Ar-X + Pd(0)L2 Catalyst + Base oxidative_addition Oxidative Addition [Ar-Pd(II)(X)L2] reactants->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination product N-Aryl-diazaspiro[3.5]nonane + Pd(0)L2 + HX + Base-H+ reductive_elimination->product product->reactants Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of diazaspiro[3.5]nonane.

References

Column chromatography conditions for purifying Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers in the successful purification of this compound via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing or streaking when purifying Boc-protected amines on a silica gel column?

The primary cause of peak tailing for amine compounds on silica gel is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1] These acidic sites can protonate the amine, leading to strong ionic interactions that result in poor peak shape and sometimes irreversible binding to the column.[1][2]

Q2: How can I visualize this compound on a TLC plate?

Since the Boc-protected amine lacks a strong chromophore, visualization under UV light might be faint unless a fluorescent indicator is present in the TLC plate. Staining is often more effective. A potassium permanganate (KMnO₄) stain is a good general stain for organic compounds and should visualize your product.[3] Ninhydrin stain can also be used; while the Boc-protected amine will not stain, any unreacted starting material with a free amine will show a colored spot, which is useful for monitoring reaction completion.[3][4]

Q3: Is the Boc protecting group stable to silica gel chromatography?

Yes, the tert-butoxycarbonyl (Boc) protecting group is generally stable to silica gel chromatography.[5] However, prolonged exposure to acidic conditions can lead to its cleavage. Standard silica gel is slightly acidic, but for most purifications, this does not pose a significant issue. If you observe decomposition, you may consider using deactivated silica or adding a small amount of a basic modifier to the mobile phase.

Q4: Can I use reversed-phase chromatography for purification?

Reversed-phase chromatography is a viable alternative. For basic amines, it is often beneficial to use a mobile phase with a pH adjusted to be two units above the pKa of the amine to ensure it is in its free base form.[6] An additive like triethylamine (0.1%) in the mobile phase can improve peak shape.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is streaking or tailing on the column Strong interaction between the basic amine and acidic silica gel.[1]- Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic silanol groups.[5][6]- Use a less acidic stationary phase like deactivated neutral alumina or amine-functionalized silica.[6][7]
Product is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a petroleum ether/ethyl acetate system, increase the percentage of ethyl acetate.- If the compound is very polar, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Poor separation of the product from impurities The chosen mobile phase does not provide adequate resolution.- Optimize the solvent system by testing various ratios of petroleum ether and ethyl acetate on a TLC plate to maximize the difference in Rf values between your product and the impurities.- Consider trying a different solvent system altogether, for example, dichloromethane/methanol or hexanes/acetone.
Low recovery of the product The product may be irreversibly adsorbed onto the silica gel or could be decomposing.- Test the stability of your compound on a small amount of silica gel before running the column.- Use a deactivated stationary phase or add a base to the eluent to minimize adsorption.[6]
Product appears to be decomposing on the column The silica gel is too acidic for the compound.- Neutralize the silica gel before use by washing it with a solution containing triethylamine, followed by the mobile phase.- Switch to a non-acidic stationary phase like neutral alumina.

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline based on methods reported for similar compounds. Optimization may be required.

1. Stationary Phase:

  • Standard silica gel (60-120 or 230-400 mesh).

2. Mobile Phase (Eluent):

  • A gradient of petroleum ether and ethyl acetate is a good starting point. Based on a related synthesis, a gradient from 15:1 to 6:1 (petroleum ether:ethyl acetate) has been used successfully.

3. Thin-Layer Chromatography (TLC) Analysis:

  • Plate: Silica gel on aluminum backing with a fluorescent indicator (F254).

  • Eluent: Start with a 4:1 mixture of petroleum ether:ethyl acetate to determine the initial Rf value. Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for the product for optimal separation on the column.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Stain with potassium permanganate (KMnO₄) solution.

4. Column Preparation:

  • Slurry pack the column with silica gel in the initial, least polar mobile phase (e.g., 15:1 petroleum ether:ethyl acetate).

  • Ensure the column is packed uniformly to avoid channeling.

5. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which is then added to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

6. Elution and Fraction Collection:

  • Begin elution with the initial non-polar solvent mixture.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

7. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Parameter Value/Range Notes
Stationary Phase Silica GelStandard mesh sizes (e.g., 230-400) are suitable.
Mobile Phase Petroleum Ether / Ethyl AcetateGradient elution from 15:1 to 6:1 is a suggested starting point.
TLC Rf of a related precursor ~0.1In 2:1 Petroleum Ether / Ethyl Acetate. The target compound's Rf may differ.
Mobile Phase Modifier (Optional) Triethylamine (0.1 - 1% v/v)Can be added to the eluent to reduce peak tailing.[5]

Visual Troubleshooting Workflow

ChromatographyTroubleshooting start Start Purification problem Problem Encountered? start->problem streaking Streaking or Tailing? problem->streaking Yes end_success Successful Purification problem->end_success No no_elution No Elution? streaking->no_elution No solution_base Add ~0.5% Triethylamine to Mobile Phase streaking->solution_base Yes poor_separation Poor Separation? no_elution->poor_separation No solution_polarity Increase Eluent Polarity no_elution->solution_polarity Yes solution_optimize Optimize Solvent System via TLC poor_separation->solution_optimize Yes end_reassess Reassess and Repeat poor_separation->end_reassess No solution_base->end_reassess solution_polarity->end_reassess solution_optimize->end_reassess

Caption: Troubleshooting workflow for common column chromatography issues.

References

Validation & Comparative

The Diazaspiro[3.5]nonane Core: A Strategic Advantage in Optimizing Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal physicochemical properties is a paramount challenge. The inherent characteristics of a molecule, such as its solubility, lipophilicity, and metabolic stability, are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic success. In this context, the diazaspiro[3.5]nonane core has emerged as a valuable structural motif for improving these key drug-like properties. This guide provides a comparative analysis of the diazaspiro[3.5]nonane core against common alternatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.

The strategic incorporation of spirocyclic scaffolds, such as diazaspiro[3.5]nonane, into drug candidates offers a powerful approach to navigate the complexities of drug design. The three-dimensional nature of this core structure can lead to improved target engagement and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. This is often attributed to a reduction in planarity and an increase in the fraction of sp³-hybridized carbon atoms, which can positively influence metabolic stability and aqueous solubility.

Comparative Physicochemical and Biological Properties

To illustrate the advantages of the diazaspiro[3.5]nonane core, we present a head-to-head comparison with its more traditional piperazine analogue. The following data is derived from a study on Poly(ADP-ribose) polymerase inhibitors (PARPi's), where the piperazine moiety of the FDA-approved drug Olaparib was replaced with a 2,7-diazaspiro[3.5]nonane core.

PropertyOlaparib Analogue with Piperazine CoreOlaparib Analogue with 2,7-Diazaspiro[3.5]nonane Core
PARP-1 Affinity (IC50) 33.9 nM12.6 nM
Calculated LogP (cLogP) -1.50 (for parent piperazine)-0.3 (for parent 2,7-diazaspiro[3.5]nonane)[1]
Topological Polar Surface Area (TPSA) 24.1 Ų (for parent 2,7-diazaspiro[3.5]nonane)[1]Not explicitly provided for the analogue, but the parent core has a TPSA of 24.1 Ų.

Note: The cLogP and TPSA values are for the parent heterocyclic cores and are indicative of the general physicochemical properties conferred by these scaffolds.

The data clearly demonstrates that the incorporation of the 2,7-diazaspiro[3.5]nonane core can lead to a significant improvement in biological potency, as evidenced by the lower IC50 value for PARP-1 inhibition. This enhancement is likely a result of the more rigid and defined orientation of the substituents on the spirocyclic scaffold, leading to a more optimal interaction with the target protein. Furthermore, the predicted increase in lipophilicity (less negative cLogP) for the diazaspiro[3.5]nonane core compared to piperazine can be a desirable feature for enhancing cell permeability, a critical factor for reaching intracellular targets.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key physicochemical property determination are provided below.

Lipophilicity Determination (LogP/LogD) by Shake-Flask Method

The partition coefficient (LogP) or distribution coefficient (LogD) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution. The shake-flask method is the gold-standard for its determination.

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).

  • Compound Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vessel.

  • Equilibration: Shake the vessel at a constant temperature for a sufficient period (e.g., 1-24 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination (Kinetic and Thermodynamic)

Aqueous solubility is a crucial factor influencing a drug's dissolution and subsequent absorption. Both kinetic and thermodynamic solubility assays are commonly employed.

Kinetic Solubility Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.

  • Incubation and Precipitation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature, allowing for precipitation of the compound if its solubility is exceeded.

  • Analysis: Analyze the plate for precipitate formation using methods such as nephelometry (light scattering) or by filtering the solutions and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.

Thermodynamic Solubility Protocol:

  • Solid Compound Addition: Add an excess of the solid test compound to an aqueous buffer in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Separation of Solid: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method.

Metabolic Stability Assessment (Microsomal Stability Assay)

Metabolic stability provides an indication of how susceptible a compound is to metabolism by liver enzymes, which is a primary route of drug clearance.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a buffered solution (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture at a final concentration typically in the low micromolar range.

  • Initiation of Metabolism: Initiate the metabolic reaction by adding a cofactor, such as NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear portion of this plot, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway where diazaspiro[3.5]nonane-containing compounds have shown promise, and a general experimental workflow for evaluating these compounds.

KRAS_G12C_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Diazaspiro[3.5]nonane KRAS G12C Inhibitor Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS G12C signaling pathway and the point of intervention for diazaspiro[3.5]nonane-based inhibitors.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Promotes Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Physicochemical & Biological Testing Synthesis Synthesis of Diazaspiro[3.5]nonane Analogues Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility Lipophilicity LogP/LogD Determination Solubility->Lipophilicity Metabolic_Stability Microsomal Stability Assay Lipophilicity->Metabolic_Stability Biological_Assay In Vitro Biological Assay Metabolic_Stability->Biological_Assay Lead_Optimization Lead Optimization Biological_Assay->Lead_Optimization Data for SAR

References

A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Derivatives and Related Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore beyond traditional flat, aromatic structures towards more three-dimensional scaffolds. Spirocycles, which feature two rings sharing a single carbon atom, offer a rigid and conformationally defined framework, making them attractive in modern drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate core and related azaspiro[3.5]nonane scaffolds. While specific SAR studies on the title compound series are not extensively available in peer-reviewed literature, this guide leverages data from closely related analogs to infer potential therapeutic applications and guide future research.

Physicochemical Properties of Azaspiro[3.5]nonane Scaffolds

The selection of a scaffold is crucial as it influences the physicochemical properties of the resulting molecules, such as lipophilicity, polar surface area, and aqueous solubility. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Below is a comparison of key computed properties for the parent 7-azaspiro[3.5]nonane scaffold and a related isomer.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area 12 Ų12 Ų
Data sourced from computational predictions and may vary from experimental results.[1]

Key Observations: Both scaffolds share the same molecular formula and weight. The 1-azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic, while the 7-azaspiro[3.5]nonane shows slightly higher predicted aqueous solubility.[1] The low topological polar surface area of both suggests good potential for cell permeability.[1]

Structure-Activity Relationship (SAR) of Related Azaspiro[3.5]nonane Derivatives

While SAR studies specifically on this compound derivatives are limited, research on analogous 7-azaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane scaffolds provides valuable insights into how modifications of these cores affect biological activity.

1. 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. A series of 7-azaspiro[3.5]nonane derivatives have been investigated as potent GPR119 agonists.

Table 1: SAR of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

CompoundR² (Piperidine N-capping group)R³ (Aryl group)hGPR119 EC₅₀ (nM)
54a 2-Pyrimidinyl4-Fluorophenyl130
54d 2-Pyrimidinyl4-Cyanophenyl35
54g 2-Pyrimidinyl4-(Methylsulfonyl)phenyl13
54j 5-Methyl-2-pyrazinyl4-(Methylsulfonyl)phenyl20
54k 5-Ethyl-2-pyrazinyl4-(Methylsulfonyl)phenyl10

Data adapted from Matsuda, D. et al. (2018). Bioorganic & Medicinal Chemistry.[2]

The optimization of the piperidine N-capping group (R²) and the aryl group (R³) led to the identification of highly potent agonists. Notably, the introduction of an electron-withdrawing group at the para position of the aryl ring, such as a methylsulfonyl group, significantly enhanced the agonist activity.

2. 2,7-Diazaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors

The RAS protein is a key regulator of cellular proliferation, and its mutation is a known driver in many human cancers. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of the KRAS G12C mutation.

Table 2: SAR of 2,7-Diazaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors

CompoundKRAS G12C IC₅₀ (nM)
5a HHH180
5b FHH120
5c ClHH74
7a ClF5-Methyl-1H-indazol-4-yl14
7b ClF5-Methyl-1H-indazol-4-yl10

Data adapted from a 2022 study on covalent inhibitors of KRAS G12C.

Structural optimization of the acryloyl amine moiety in this series led to the discovery of potent inhibitors. The addition of chloro and fluoro substituents, along with a substituted indazole group, resulted in compounds with high inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the potential targets of diazaspiro[3.5]nonane derivatives, such as chemokine receptors.

CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR5 receptor.

  • Cell Culture: HEK293 cells stably expressing human CCR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL).

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) using a Dounce homogenizer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer.

  • Binding Reaction: In a 96-well plate, cell membranes (20-40 µg of protein) are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-CCL3) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at room temperature for 90 minutes to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

Calcium Flux Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium mobilization induced by a CCR5 agonist.

  • Cell Preparation: CCR5-expressing cells are plated in a black-walled, clear-bottom 96-well plate and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for 1 hour at 37°C.

  • Compound Incubation: The dye-containing buffer is removed, and the cells are washed. The test compound at various concentrations is then added to the wells and incubated for 30 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A CCR5 agonist (e.g., CCL4) is added to the wells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The increase in intracellular calcium concentration is measured as the peak fluorescence intensity. The IC₅₀ values for the antagonists are calculated by determining the concentration of the compound that inhibits 50% of the maximal response induced by the agonist.

Visualizations

Hypothetical Signaling Pathway for a Gq-Coupled Receptor Antagonist

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR (e.g., CCR5) G_protein Gq Receptor->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Ligand Agonist (e.g., Chemokine) Ligand->Receptor Binds & Activates Antagonist Spirocyclic Antagonist Antagonist->Receptor Binds & Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response PKC_activation->Cellular_Response SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization Scaffold Select Spirocyclic Scaffold (e.g., 1,7-diazaspiro[3.5]nonane) Library Synthesize Derivative Library (Varying R groups) Scaffold->Library Primary_Assay Primary Screening (e.g., Binding Assay) Library->Primary_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Primary_Assay->Functional_Assay ADME In Vitro ADME/Tox (Solubility, Stability, etc.) Functional_Assay->ADME SAR_Analysis SAR Analysis ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Trends Lead_Opt->Library Design New Derivatives

References

The Spirocyclic Advantage: A Comparative Analysis of Diazaspiro[3.5]nonane Analogs and Their Non-Spirocyclic Counterparts in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a driving force in medicinal chemistry. Among the strategies to enhance the three-dimensionality of drug candidates, the incorporation of spirocyclic systems has gained considerable traction. This guide provides a detailed comparison of the biological activity of diazaspiro[3.5]nonane analogs with their corresponding non-spirocyclic counterparts, supported by experimental data, to illuminate the impact of this unique structural motif.

This analysis focuses on two distinct biological targets to showcase the versatility of the diazaspiro[3.5]nonane scaffold: G protein-coupled receptor 119 (GPR119) agonism for the treatment of type 2 diabetes, and poly(ADP-ribose) polymerase-1 (PARP-1) inhibition in the context of cancer therapy.

GPR119 Agonism: Enhancing Potency through Conformational Rigidity

GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. Many GPR119 agonists are based on a pharmacophore model that includes a central heterocyclic core, a substituted piperidine or piperazine ring, and an aryl group. The introduction of a diazaspiro[3.5]nonane scaffold in place of a more flexible piperazine or piperidine can lead to a significant enhancement in potency.

A key study in this area describes the synthesis and evaluation of a series of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[1] To provide a comparative perspective, we can analyze these findings alongside a structurally similar non-spirocyclic GPR119 agonist.

Data Presentation: GPR119 Agonist Activity

Compound IDStructureCore ScaffoldhGPR119 EC50 (nM)[1]
54g [Image of the chemical structure of compound 54g, a 7-azaspiro[3.5]nonane derivative]7-Azaspiro[3.5]nonane16
GSK1104252A [Image of the chemical structure of GSK1104252A, a non-spirocyclic GPR119 agonist]Piperidine30[2]

EC50: Half maximal effective concentration. A lower value indicates higher potency.

The data suggests that the spirocyclic compound 54g exhibits a nearly two-fold increase in potency compared to the non-spirocyclic piperidine-containing agonist GSK1104252A , which shares a similar pyrimidine core and substituted aryl moiety. This enhanced activity can be attributed to the rigid diazaspiro[3.5]nonane core, which likely pre-organizes the key pharmacophoric elements into an optimal conformation for binding to the GPR119 receptor, reducing the entropic penalty upon binding.

Signaling Pathway and Experimental Workflow

The activation of GPR119 by an agonist initiates a downstream signaling cascade that ultimately leads to insulin secretion. The general experimental workflow to determine the potency of these agonists involves measuring the increase in intracellular cyclic AMP (cAMP) levels in a cell line expressing the human GPR119 receptor.

GPR119_Signaling_Pathway Agonist GPR119 Agonist (e.g., Diazaspiro[3.5]nonane analog) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

GPR119 signaling pathway initiated by an agonist.

GPR119_Assay_Workflow start Start cell_culture Culture hGPR119-expressing cells start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding incubation Incubate with test compounds (Diazaspiro[3.5]nonane vs. Non-spirocyclic) seeding->incubation lysis Cell lysis incubation->lysis cAMP_measurement Measure intracellular cAMP levels (e.g., HTRF assay) lysis->cAMP_measurement data_analysis Data analysis and EC50 determination cAMP_measurement->data_analysis end End data_analysis->end

Experimental workflow for GPR119 agonist screening.

PARP-1 Inhibition: A Tale of Two Scaffolds

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy. A study directly compared a diazaspiro[3.5]nonane analog with its non-spirocyclic piperazine counterpart within the framework of the PARP inhibitor olaparib.[3] This head-to-head comparison provides clear insights into the influence of the spirocyclic core on inhibitory activity.

Data Presentation: PARP-1 Inhibitory Activity

Compound IDStructureCore ScaffoldPARP-1 IC50 (nM)[3]
10e [Image of the chemical structure of compound 10e, a diazaspiro[3.5]nonane analog of olaparib]2,7-Diazaspiro[3.5]nonane12.6
Olaparib [Image of the chemical structure of Olaparib]Piperazine~5

IC50: Half maximal inhibitory concentration. A lower value indicates higher potency.

In this case, the non-spirocyclic piperazine-containing drug, olaparib, is more potent than its diazaspiro[3.5]nonane analog 10e . While the spirocyclic compound still demonstrates potent inhibition, the data suggests that the increased rigidity and altered vector of the diazaspiro[3.5]nonane core may not be as favorable for optimal interaction with the PARP-1 active site compared to the more flexible piperazine. Interestingly, the study also found that the diazaspiro[3.5]nonane analog exhibited reduced cytotoxicity, suggesting a potential for an improved therapeutic window.[3]

Logical Relationship: Structure-Activity Comparison

The decision to incorporate a spirocyclic scaffold is a nuanced one, with the outcome being highly dependent on the specific biological target and the desired pharmacological profile.

SAR_Comparison cluster_gpr119 GPR119 Agonism cluster_parp1 PARP-1 Inhibition diazaspiro Diazaspiro[3.5]nonane Scaffold gpr119_potency Increased Potency diazaspiro->gpr119_potency Leads to parp1_potency Decreased Potency diazaspiro->parp1_potency Results in parp1_cytotoxicity Reduced Cytotoxicity diazaspiro->parp1_cytotoxicity Leads to non_spiro Non-Spirocyclic (Piperazine/Piperidine) Scaffold non_spiro->gpr119_potency Less Potent non_spiro->parp1_potency More Potent

References

The Spirocyclic Advantage? Evaluating Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Based PROTACs in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy. While flexible polyethylene glycol (PEG) and alkyl chains have been the historical workhorses, recent attention has shifted towards more rigid and structurally complex linkers. This guide provides a comparative analysis of PROTACs featuring a tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate linker against those with conventional and other advanced linker architectures, with a focus on their efficacy in degrading key cancer targets: the Estrogen Receptor (ER) and the Androgen Receptor (AR).

The linker in a PROTAC molecule is far from a passive tether; it plays a crucial role in dictating the overall pharmacology of the degrader. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][2] Furthermore, the linker's physicochemical properties significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[3]

Rise of Rigid and Spirocyclic Linkers

While flexible linkers like alkyl and PEG chains offer synthetic tractability, their high degree of conformational freedom can lead to an entropic penalty upon binding and may not always result in an optimal orientation for ternary complex formation.[3] This has spurred the exploration of more rigid linker designs, including those incorporating cyclic structures. Spirocyclic motifs, such as the this compound, are of particular interest as they can impart a defined three-dimensional geometry to the linker, potentially pre-organizing the PROTAC into a bioactive conformation and enhancing ternary complex stability.[4][5]

Comparative Efficacy of Linkers in ER and AR Degradation

Direct head-to-head comparative studies of PROTACs bearing the this compound linker against other linker types for the same biological target are not extensively available in the public domain. However, by compiling data from various studies on ER and AR degraders, we can draw meaningful comparisons on the general efficacy of different linker classes.

Estrogen Receptor (ERα) Degraders

The Estrogen Receptor is a key driver in the majority of breast cancers. Targeted degradation of ERα is a promising therapeutic strategy.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linkers

PROTACLinker TypeE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
ERD-308PEG-basedVHLMCF-70.17>95[6]
ERE-PROTACNo Linker (Direct Conjugation)VHLMCF-7<5000Not specified[7][8]
"PROTAC ER Degrader-12" (likely misnomer for an ER degrader)Contains tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateNot SpecifiedMCF-7720 (for AR degradation)Not Specified[9]

Note: The data for "PROTAC ER Degrader-12" is presented as found, though the reported degradation of AR in an ER-positive cell line is atypical and may reflect off-target effects or a mischaracterization in the product description.

Androgen Receptor (AR) Degraders

The Androgen Receptor is a critical therapeutic target in prostate cancer. Overcoming resistance to AR antagonists is a major clinical challenge, and AR-targeting PROTACs offer a promising solution.

Table 2: Comparative Efficacy of AR-Targeting PROTACs with Different Linkers

PROTACLinker TypeE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
ARD-2051Rigid piperazine-basedNot SpecifiedLNCaP0.6>90[10]
ARV-110Not SpecifiedNot SpecifiedVCaP<1Not Specified[6]
ARD-69Optimized LinkerVHLLNCaP0.86Not Specified[6]
ARD-266Shorter, reoptimized linkerVHLLNCaP0.2-1>95[6]

From the available data, it is evident that PROTACs with rigidified linkers, such as ARD-2051, can achieve potent, sub-nanomolar degradation of the Androgen Receptor. While direct efficacy data for an AR degrader with a this compound linker ("AR Degrader-9") is not publicly available, the high potency of other rigid linker-containing AR PROTACs suggests that this linker class holds significant promise.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

PROTAC_Mechanism cluster_workflow Experimental Workflow PROTAC_Synthesis PROTAC Synthesis Cell_Culture Cell Culture (e.g., MCF-7, LNCaP) PROTAC_Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability_Assay Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis Cell_Viability_Assay->Data_Analysis

Caption: A generalized experimental workflow for the evaluation of PROTAC efficacy.

Signaling_Pathways cluster_er Estrogen Receptor Signaling cluster_ar Androgen Receptor Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element ER->ERE Proteasome_ER Proteasome ER->Proteasome_ER Gene_Transcription_ER Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription_ER PROTAC_ER ER-PROTAC PROTAC_ER->ER E3_Ligase_ER E3 Ligase PROTAC_ER->E3_Ligase_ER E3_Ligase_ER->ER Ubiquitination Degradation_ER ER Degradation Proteasome_ER->Degradation_ER Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element AR->ARE Proteasome_AR Proteasome AR->Proteasome_AR Gene_Transcription_AR Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription_AR PROTAC_AR AR-PROTAC PROTAC_AR->AR E3_Ligase_AR E3 Ligase PROTAC_AR->E3_Ligase_AR E3_Ligase_AR->AR Ubiquitination Degradation_AR AR Degradation Proteasome_AR->Degradation_AR

Caption: Simplified signaling pathways for Estrogen and Androgen Receptors and their degradation by PROTACs.

Experimental Protocols

The evaluation of PROTAC efficacy relies on a set of standardized cellular and biochemical assays.

Western Blot Analysis for Protein Degradation

This technique is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7 for ERα, LNCaP for AR) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours for dose-response, or a fixed concentration for various time points). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα or anti-AR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is often a downstream consequence of target protein degradation.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 72 hours).

2. MTT Reagent Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

3. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs. While direct comparative data for PROTACs utilizing the this compound linker is limited, the broader trend in the field points towards the advantages of rigid and conformationally constrained linkers. The high potency achieved by AR degraders with other rigid linkers underscores the potential of spirocyclic scaffolds in optimizing PROTAC performance. Further systematic studies are warranted to fully elucidate the structure-activity relationships of this and other novel linker chemotypes to guide the rational design of next-generation protein degraders.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Drugs Featuring the Diazaspiro[3.5]nonane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing a compound's metabolic stability is a critical step toward clinical success. This guide provides a comparative assessment of the metabolic stability of drugs incorporating the diazaspiro[3.5]nonane scaffold against those with the commonly used piperazine ring, a well-regarded bioisostere. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to inform strategic decisions in medicinal chemistry and lead optimization.

The inherent rigidity and three-dimensional nature of spirocyclic scaffolds, such as diazaspiro[3.5]nonane, are often touted for their potential to enhance metabolic stability compared to more flexible, non-spirocyclic analogues. This guide delves into this assertion by comparing in vitro metabolic stability data for revumenib, a recently approved therapeutic agent containing a 2,7-diazaspiro[3.5]nonane core, with ribociclib, a drug featuring the piperazine motif.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of revumenib and ribociclib in human liver microsomes (HLMs). A shorter half-life (t½) and higher intrinsic clearance (CLint) generally indicate lower metabolic stability.

CompoundCore MoietyIn Vitro Half-life (t½) in HLM (min)In Vitro Intrinsic Clearance (CLint) in HLM (mL/min/kg)Primary Metabolizing Enzymes
Revumenib2,7-Diazaspiro[3.5]nonane14.93[1][2]54.31[1][2]CYP3A4[3][4]
RibociclibPiperazine23.58[5]34.39[5]CYP3A4[6]

The data indicates that in this specific comparison, revumenib, with its diazaspiro[3.5]nonane core, exhibits a shorter half-life and higher intrinsic clearance in human liver microsomes compared to the piperazine-containing drug, ribociclib. This suggests that for these particular compounds, the diazaspiro[3.5]nonane moiety does not confer greater metabolic stability than the piperazine ring. It is crucial to note that metabolic stability is highly dependent on the overall molecular structure, and these findings for revumenib and ribociclib may not be generalizable to all compounds containing these respective moieties.

Experimental Protocols

The determination of in vitro metabolic stability is a cornerstone of preclinical drug development. The data presented in this guide was generated using the following standard experimental protocol for a microsomal stability assay.

Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.

2. Materials:

  • Test compound
  • Human liver microsomes (HLMs)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • Quenching solution (e.g., ice-cold acetonitrile or methanol)
  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
  • Negative control (incubation without NADPH)
  • Analytical instrumentation (LC-MS/MS)

3. Procedure:

  • Preparation: A reaction mixture is prepared containing the test compound at a specified concentration (typically 1 µM) and human liver microsomes in phosphate buffer.
  • Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
  • Termination: The enzymatic reaction in each aliquot is terminated by the addition of a quenching solution.
  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining test compound, is collected for analysis.
  • Analysis: The concentration of the test compound in the supernatant is quantified using a validated LC-MS/MS method.

4. Data Analysis:

  • The percentage of the test compound remaining at each time point is plotted against time.
  • The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
  • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the incubation.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in assessing metabolic stability, the following diagrams illustrate a typical metabolic pathway for drugs containing amine-based scaffolds and the experimental workflow for a microsomal stability assay.

Metabolic_Pathway Drug Drug (e.g., containing Diazaspiro[3.5]nonane or Piperazine) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Drug->PhaseI Metabolite Metabolite(s) (More polar) PhaseI->Metabolite CYP450 CYP450 Enzymes (e.g., CYP3A4) CYP450->PhaseI PhaseII Phase II Metabolism (Conjugation) Metabolite->PhaseII Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Generalized metabolic pathway for xenobiotics.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution Mix Combine Compound, Microsomes, and Buffer Prep_Compound->Mix Prep_Microsomes Prepare Microsome Suspension Prep_Microsomes->Mix Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH (Incubate at 37°C) Prep_NADPH->Initiate Mix->Initiate Timepoints Sample at Multiple Time Points Initiate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for a microsomal metabolic stability assay.

Conclusion

The integration of a diazaspiro[3.5]nonane moiety into a drug candidate is a valid strategy for exploring novel chemical space and potentially modulating physicochemical properties. However, the assertion that this scaffold universally enhances metabolic stability is not supported by the direct comparison of revumenib and ribociclib. This guide underscores the principle that metabolic stability is a complex property influenced by the entire molecular structure, not just a single scaffold. Researchers are encouraged to perform head-to-head in vitro metabolic stability assays with relevant non-spirocyclic analogues to make informed decisions during the drug discovery and lead optimization process. The experimental protocols and workflows provided herein offer a standardized approach for such evaluations.

References

Conformational Analysis of the Diazaspiro[3.5]nonane Ring System: A Comparative Guide for Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly influence a molecule's pharmacological profile. This guide provides a comprehensive comparison of the diazaspiro[3.5]nonane ring system with alternative scaffolds, focusing on its conformational analysis and the subsequent impact on receptor binding. Experimental data and detailed protocols are presented to aid in the rational design of novel therapeutics.

Introduction to the Diazaspiro[3.5]nonane Scaffold

The diazaspiro[3.5]nonane ring system is a saturated heterocyclic scaffold featuring a spirocyclic junction between a four-membered azetidine ring and a six-membered piperidine ring. This arrangement imparts a rigid, three-dimensional character to the molecule, which can be advantageous in drug design by pre-organizing functional groups for optimal interaction with a biological target, thus potentially enhancing potency and selectivity.[1] Its utility has been demonstrated in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][2]

Comparative Analysis of Physicochemical and Biological Properties

The choice of a scaffold in drug design is a critical decision influenced by a variety of factors, including physicochemical properties and biological activity. Below is a comparison of the diazaspiro[3.5]nonane system with other commonly employed scaffolds.

Physicochemical Properties: A Quantitative Comparison

The fundamental physicochemical properties of a scaffold can dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the computed properties of 7-azaspiro[3.5]nonane with the alternative azaspiro[4.4]octane scaffold.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]octane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area 12 Ų12 Ų

Key Observations:

  • Both scaffolds share the same molecular formula and weight.

  • 1-Azaspiro[4.4]octane is predicted to be slightly more basic and lipophilic.

  • 7-Azaspiro[3.5]nonane is predicted to have a slightly higher aqueous solubility.

  • The low topological polar surface area of both suggests good potential for cell permeability.

Biological Activity: A Head-to-Head Comparison

The diazaspiro[3.5]nonane scaffold has been successfully employed as a bioisostere for the piperazine moiety in several drug discovery programs. A notable example is its incorporation into the framework of olaparib, a poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor.

Compound/ScaffoldTargetIC₅₀ (nM)Key Findings
Olaparib (Piperazine) PARP-1-FDA-approved PARP-1 inhibitor.
Diazaspiro[3.5]nonane Analog PARP-112.6 ± 1.1Did not induce DNA damage at similar concentrations to olaparib.
Piperazine Analog (in σ₂ Receptor Ligand) σ₂ ReceptorHigh AffinityBoth basic nitrogen atoms are important for high affinity.
Diazaspiroalkane Analog (in σ₂ Receptor Ligand) σ₂ ReceptorLoss of AffinityReplacement of piperazine with diazaspiroalkanes resulted in a loss of affinity.

Conformational Analysis of the Diazaspiro[3.5]nonane Ring System

A thorough understanding of a scaffold's conformational preferences is paramount for rational drug design. The rigid nature of the diazaspiro[3.5]nonane ring system restricts its conformational freedom, which can be a desirable trait. The puckering of both the azetidine and piperidine rings determines the spatial orientation of substituents and, consequently, their interaction with a receptor.

While specific experimental data such as detailed NMR coupling constants or a publicly available crystal structure for an unsubstituted diazaspiro[3.5]nonane were not identified in the performed search, the conformational analysis can be approached using a combination of computational modeling and experimental NMR techniques.

Computational Modeling

Molecular mechanics and quantum mechanics calculations can be employed to predict the low-energy conformations of the diazaspiro[3.5]nonane ring.[3] These methods can elucidate the preferred puckering of the azetidine and piperidine rings and the resulting dihedral angles.

Experimental NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for elucidating the conformation of molecules in solution.[4][5][6][7][8]

  • COSY experiments identify protons that are coupled to each other, helping to establish the connectivity within the ring system.[5][6][8]

  • NOESY experiments identify protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure.

By analyzing the coupling constants (J-values) and NOE intensities, researchers can deduce the preferred conformation of the diazaspiro[3.5]nonane ring and the orientation of its substituents.

Impact on Receptor Binding: A Case Study with GPR119 Agonists

The development of GPR119 agonists for the treatment of type 2 diabetes provides an excellent case study for the application of the diazaspiro[3.5]nonane scaffold.[1][2][9][10][11] GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion.[11]

The rigid diazaspiro[3.5]nonane core in these agonists serves to orient the key pharmacophoric elements in a precise manner for optimal interaction with the GPR119 binding pocket. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the diazaspiro[3.5]nonane ring can significantly impact agonist potency. For example, optimization of the piperidine N-capping group and an aryl group led to the identification of a potent GPR119 agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments cited in this guide.

General Protocol for Receptor Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the GPR119 gene) in appropriate media.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound (e.g., a diazaspiro[3.5]nonane derivative).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

General Protocol for NMR Conformational Analysis
  • Sample Preparation:

    • Dissolve the diazaspiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons.

  • 2D NMR Spectroscopy:

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

    • Acquire a ¹H-¹H NOESY or ROESY spectrum to identify through-space correlations between protons. The mixing time should be optimized to observe key NOEs.

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

    • Measure the coupling constants from the 1D or 2D spectra to obtain dihedral angle restraints.

    • Use molecular modeling software to generate a three-dimensional model of the molecule that is consistent with the experimental NMR data.

Mandatory Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 Binds

Caption: Simplified GPR119 signaling pathway initiated by a diazaspiro[3.5]nonane-based agonist.

Receptor_Binding_Assay_Workflow start Start cell_culture Cell Culture with Receptor Expression start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup: Membranes, Radioligand, Test Compound membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis end End data_analysis->end

Caption: A generalized workflow for a competitive radioligand receptor binding assay.

Conformational_Analysis_Logic cluster_experimental Experimental Data cluster_computational Computational Modeling cluster_analysis Analysis & Interpretation NMR NMR Spectroscopy (COSY, NOESY) Conformation 3D Conformation (Ring Puckering, Substituent Orientation) NMR->Conformation Provides distance & dinedral angle constraints Xray X-ray Crystallography Xray->Conformation Provides solid-state structure MM Molecular Mechanics MM->Conformation Predicts low-energy conformations QM Quantum Mechanics QM->Conformation Refines energies of conformations Binding Receptor Binding Affinity & Selectivity Conformation->Binding Influences

Caption: Logical relationship between experimental and computational approaches in conformational analysis and its impact on receptor binding.

Conclusion

The diazaspiro[3.5]nonane ring system represents a valuable and versatile scaffold for the design of novel therapeutics. Its inherent rigidity and three-dimensional nature provide a solid foundation for controlling the spatial arrangement of pharmacophoric groups, which can lead to improved receptor binding affinity and selectivity. A thorough conformational analysis, employing a synergistic combination of computational modeling and experimental NMR spectroscopy, is essential to fully exploit the potential of this scaffold. The successful application of diazaspiro[3.5]nonane derivatives as GPR119 agonists underscores the importance of this approach in modern drug discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS No. 879486-34-3), a common building block in medicinal chemistry. Adherence to these procedures is critical for minimizing health risks and ensuring regulatory compliance.

I. Immediate Safety and Hazard Assessment

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) at all times.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]
Eye Protection Safety glasses with side-shields or goggles.[3][4]
Skin and Body Laboratory coat.[4]
Respiratory Use only in a well-ventilated area.[2][4] If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[5]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. Avoid discharge into the environment, drains, or sewer systems.[1][4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.[4] The container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in solution, collect it in a labeled, sealable, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials used to handle the compound (e.g., weighing paper, pipette tips, gloves) should be considered contaminated and disposed of in the designated solid chemical waste container.

Step 2: Waste Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: "879486-34-3"

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date and your laboratory information.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1][4]

  • Ensure the storage area is away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[2]

  • Keep the container tightly closed.[2][4]

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste by a licensed professional waste disposal service.[3][5]

  • Do not attempt to treat or dispose of the chemical waste yourself.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][4]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.[4]

Step 2: Don Appropriate PPE

  • Before cleaning the spill, ensure you are wearing the proper PPE as outlined in Table 1.

Step 3: Contain and Clean the Spill

  • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in the labeled hazardous waste container.[4]

  • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in the sealed hazardous waste container.

  • Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

Step 4: Post-Cleanup

  • Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Start: Unused or Contaminated This compound B Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant A->B Identify C Don Appropriate PPE: - Gloves - Goggles - Lab Coat B->C Mitigate D Segregate Waste: Is it Solid or Liquid? C->D Prepare E Collect in Labeled Solid Waste Container D->E Solid F Collect in Labeled Liquid Waste Container D->F Liquid G Store in Designated Waste Accumulation Area E->G F->G H Arrange for Pickup by Licensed Disposal Service G->H Finalize I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are classified with several potential hazards, including being harmful or toxic if swallowed, causing skin irritation, leading to serious eye irritation, and potentially causing respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment

Body PartEquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Hands Chemical-impermeable gloves (e.g., nitrile rubber).Inspected prior to use and satisfying EU Directive 89/686/EEC and EN 374.[1]
Body Fire/flame resistant and impervious clothing; lab coat.---
Respiratory Full-face respirator if exposure limits are exceeded or if dust formation is likely.---

Operational and Handling Plan

Safe handling practices are crucial to prevent accidental exposure and contamination.

Step-by-Step Handling Protocol:

  • Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[1][4]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[4]

  • Grounding: Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4][5] Wash hands thoroughly after handling the compound.[1][2]

  • Clothing: Wear appropriate protective clothing that is laundered separately from other clothing.[4]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • If Swallowed: Get emergency medical help immediately.[1] Rinse the mouth with water, but do not induce vomiting.[1]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal Protocol:

  • Chemical Waste: The compound should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or waterways.[1][4]

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

  • Spill Cleanup: For spills, use dry clean-up procedures to avoid generating dust.[4] Collect the material using a vacuum or by sweeping and place it in a suitable, sealed container for disposal.[4] Prevent the spill from entering drains.[4]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle the solid compound C->D Proceed to handling E Use non-sparking tools D->E F Avoid dust generation D->F G Clean work area F->G After use H Decontaminate tools G->H I Wash hands thoroughly H->I J Segregate waste I->J Prepare for disposal K Dispose of chemical waste in a labeled, sealed container J->K L Dispose of contaminated labware appropriately J->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.